Ido1-IN-20
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19BrFN7O4S |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[[(3S)-1-sulfamoylpiperidin-3-yl]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C15H19BrFN7O4S/c16-11-6-10(3-4-12(11)17)20-15(21-25)13-14(23-28-22-13)19-7-9-2-1-5-24(8-9)29(18,26)27/h3-4,6,9,25H,1-2,5,7-8H2,(H,19,23)(H,20,21)(H2,18,26,27)/t9-/m0/s1 |
InChI Key |
XJKNBQWZESIJKO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO |
Origin of Product |
United States |
Foundational & Exploratory
Ido1-IN-20: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. It catalyzes the initial and rate-limiting step in the kynurenine pathway, the metabolic cascade that degrades the essential amino acid L-tryptophan.[1][2] By depleting tryptophan and producing immunomodulatory metabolites, collectively known as kynurenines, IDO1 creates a tolerogenic microenvironment.[3][4] This mechanism is exploited by tumors to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[1][2] Ido1-IN-20 is a novel, potent inhibitor of the IDO1 enzyme. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a member of the 1,2,5-oxadiazole-3-carboximidamide class of compounds designed as potent and selective inhibitors of the human IDO1 (hIDO1) enzyme.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of IDO1, thereby blocking the conversion of L-tryptophan to N-formylkynurenine. This leads to a restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites.
The inhibition of IDO1 by this compound and similar compounds is intended to reverse the immunosuppressive tumor microenvironment.[3] By preventing tryptophan depletion, T-cell proliferation and activation can be restored.[5] Furthermore, the reduction in kynurenine levels mitigates the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and further suppresses anti-tumor immunity.[6][7]
Quantitative Data
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound, also referred to as compound 25 in the primary literature.[1]
Table 1: In Vitro Enzymatic Inhibition of hIDO1
| Compound | hIDO1 IC50 (nM) |
| This compound (Compound 25) | 178.1 |
| Epacadostat (Reference) | Not Reported in this study |
Table 2: Cellular Inhibition of hIDO1 in HEK293T Cells
| Compound | Cellular IC50 (nM) |
| This compound (Compound 25) | 68.59 |
| Epacadostat (Reference) | Not Reported in this study |
Experimental Protocols
Recombinant hIDO1 Enzymatic Assay
This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against purified human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 (hIDO1) enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well plates
-
Plate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, catalase, methylene blue, ascorbic acid, and the hIDO1 enzyme.
-
Test compounds, including this compound, are added to the wells at various concentrations.
-
The reaction is initiated by the addition of L-tryptophan.
-
The plate is incubated at 37°C for a specified period.
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The mixture is then incubated at 50°C to hydrolyze the N-formylkynurenine product to kynurenine.[8]
-
After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.
-
A solution of p-DMAB in acetic acid is added to each well, which reacts with the kynurenine to produce a colored product.[8]
-
The absorbance is measured at 480 nm using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based hIDO1 Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on IDO1 activity within a cellular context using a human embryonic kidney cell line (HEK293T) engineered to overexpress hIDO1.[1]
Materials:
-
HEK293T cells
-
Expression vector containing the human IDO1 gene
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plates
-
Plate reader
Procedure:
-
HEK293T cells are seeded in 96-well plates and cultured overnight.
-
The cells are then transfected with the hIDO1 expression vector using a suitable transfection reagent.
-
After an incubation period to allow for protein expression, the culture medium is replaced with fresh medium containing various concentrations of the test compounds, such as this compound.
-
The cells are incubated for a further 24-48 hours.
-
The cell culture supernatant, containing the secreted kynurenine, is collected.
-
The kynurenine concentration in the supernatant is measured using the colorimetric method described in the enzymatic assay protocol (steps 5-9).
-
The cellular IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general workflow of the experimental protocols.
References
- 1. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan-Kynurenine-Aryl Hydrocarbon Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Epacadostat (INCB024360): A Technical Overview of a Potent IDO1 Inhibitor
Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that has emerged as a significant target in cancer immunotherapy. By catalyzing the degradation of tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Epacadostat (INCB024360), a potent and selective IDO1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Note: This technical guide focuses on Epacadostat (INCB024360) as a representative and well-documented IDO1 inhibitor. The initial request for "Ido1-IN-20" did not yield a specific, publicly documented compound; therefore, Epacadostat has been selected to fulfill the core requirements of this guide.
Introduction to IDO1 and Its Role in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of cancer, increased IDO1 expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1] This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) differentiation and activity.[1][3] By creating a tolerogenic environment, IDO1 allows cancer cells to evade immune surveillance.[4] Consequently, inhibiting IDO1 has become a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[2]
Discovery of Epacadostat (INCB024360)
Epacadostat (formerly INCB024360) was discovered by Incyte Corporation through a data-centric medicinal chemistry approach.[5] The discovery process began with a high-throughput screening of their internal compound library, which identified a hydroxyamidine scaffold with micromolar potency against IDO1.[5] Subsequent structure-activity relationship (SAR) studies and optimization of this initial hit led to the development of Epacadostat.[5] This potent and selective inhibitor features several unique functional groups, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[5]
Mechanism of Action
Epacadostat is a potent and selective, reversible, and competitive inhibitor of the IDO1 enzyme.[6][7] It exerts its function by binding to the active site of IDO1, thereby blocking the conversion of tryptophan to N-formylkynurenine.[3] This inhibition leads to a normalization of tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1] The restoration of a more favorable metabolic milieu enhances the proliferation and activation of immune effector cells such as T-cells and Natural Killer (NK) cells, and reduces the population of regulatory T-cells.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for Epacadostat, including its inhibitory activity and pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity of Epacadostat
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic) | ~10 nM | Recombinant Human IDO1 | [8] |
| IC50 (Cellular) | ~7.4 nM | HeLa cells | [9] |
| EC50 (Cellular) | 23.83 nM ± 13.59 | SKOV-3 cells | [10][11] |
| Selectivity | >1000-fold vs. IDO2 and TDO | [7] |
Table 2: Human Pharmacokinetic Parameters of Epacadostat (Steady-State, Day 15)
| Dose | Cmax (µM) (Mean ± SD) | tmax (h) (Median, Range) | t½ (h) (Mean ± SD) | AUC0–τ (µM·h) (Mean ± SD) | Reference |
| 50 mg QD | 0.396 ± 0.172 | 2.0 (1.0–4.0) | 2.4 ± 0.26 | 1.58 ± 0.31 |
Table 3: Preclinical Pharmacokinetic Parameters of Epacadostat
| Species | Dose | Route | Cmax | Tmax | AUC | Bioavailability | Reference |
| Rat | 50 mg/kg | Oral | - | - | - | Good | [5] |
| Dog | 15 mg/kg | Oral | - | 0.80 h | - | 55.8% | |
| Monkey | - | Oral | - | - | - | Good | [5] |
Experimental Protocols
Synthesis of Epacadostat (INCB024360)
The synthesis of Epacadostat can be achieved through a multi-step process. A general and robust route involves a Boulton–Katritzky rearrangement of an amidooxime furazan.[5] The following is a representative synthetic scheme based on published literature.[5][9]
Disclaimer: This is a generalized synthetic scheme. Researchers should consult the primary literature for detailed experimental procedures and safety information.
Scheme 1: Synthesis of Epacadostat
A detailed, step-by-step protocol with specific reagent quantities and reaction conditions is proprietary. The following is a conceptual outline based on patent literature.
-
Preparation of the Furazan Core: The synthesis typically starts with the construction of the substituted 3-amino-furazan ring system. This can be achieved from readily available starting materials through a series of reactions including oximation and cyclization.
-
Introduction of the Amino Side Chain: The amino side chain is then introduced onto the furazan core. A Boulton–Katritzky rearrangement provides a versatile method for creating the secondary amino-furazan derivatives.[5]
-
Formation of the Sulfamide: The terminal amine of the side chain is reacted with a suitable sulfonating agent to form the sulfamide group.
-
Final Assembly of the Hydroxyamidine Moiety: The final step involves the formation of the N-hydroxycarboximidamide (hydroxyamidine) group, often from a corresponding nitrile or imidoyl chloride intermediate, coupled with the 3-bromo-4-fluoroaniline.
IDO1 Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of compounds against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., Epacadostat)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (typically in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Add 20 µL of recombinant IDO1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 28 µL of 2 mM L-tryptophan solution to each well.
-
Immediately measure the absorbance at 321 nm every minute for 30 minutes to monitor the formation of N-formylkynurenine.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular IDO1 Inhibition Assay
This protocol is for measuring the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS
-
Interferon-gamma (IFN-γ)
-
Test compound (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with 50 ng/mL of IFN-γ to induce IDO1 expression.
-
Simultaneously, add the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 10 µL of 30% TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 75 µL of the clear supernatant to a new 96-well plate.
-
Add 75 µL of DMAB reagent (2% w/v in acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve with known concentrations of kynurenine to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition of kynurenine production for each concentration of the test compound and determine the EC50 value.
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of the IDO1 enzyme in tryptophan metabolism and its downstream immunosuppressive effects.
Caption: IDO1 signaling pathway and the mechanism of action of Epacadostat.
Experimental Workflow for IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel IDO1 inhibitors.
Caption: A typical workflow for the discovery and development of IDO1 inhibitors.
Conclusion
Epacadostat is a potent and selective IDO1 inhibitor that has been extensively studied in preclinical and clinical settings. Its discovery and development highlight the therapeutic potential of targeting the IDO1 pathway in cancer. While the combination of Epacadostat with anti-PD-1 therapy did not meet its primary endpoint in a Phase 3 trial for melanoma, research into IDO1 inhibition continues.[4] This technical guide provides a comprehensive resource for understanding the fundamental aspects of Epacadostat, from its synthesis to its biological activity, and serves as a valuable tool for researchers in the field of immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of S-epacadostat, an indoleamine 2,3-dioxygenase 1 inhibitor, in dog plasma and identification of its metabolites in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ido1-IN-20: An Indoleamine 2,3-Dioxygenase 1 Inhibitor
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 plays a significant role in creating an immunosuppressive microenvironment.[1][2] This is particularly relevant in oncology, where tumor cells can exploit the IDO1 pathway to evade immune surveillance.[3] Consequently, the development of potent and selective IDO1 inhibitors has become a promising avenue for cancer immunotherapy.[1]
This compound is a novel inhibitor of IDO1, belonging to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols for its evaluation.
Mechanism of Action
IDO1-mediated tryptophan catabolism leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1] this compound, as an IDO1 inhibitor, is designed to block this enzymatic activity, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive kynurenine metabolites. This, in turn, is expected to enhance anti-tumor immune responses.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent impact on the immune system.
References
The Central Role of IDO1 in Tryptophan Catabolism: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This metabolic pathway is a key regulator of immune responses, and its dysregulation is implicated in various pathological conditions, including cancer, chronic infections, and autoimmune diseases.[2][3] In the context of oncology, tumor cells often exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[2][4] This technical guide provides an in-depth overview of the role of IDO1 in tryptophan catabolism, with a focus on its inhibition as a therapeutic strategy. We will delve into the quantitative data of representative IDO1 inhibitors, detailed experimental protocols for their characterization, and the core signaling pathways involved.
The Tryptophan Catabolism Pathway and the Immunosuppressive Role of IDO1
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2] This enzymatic activity has two major consequences for the immune system:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment starves proliferative immune cells, particularly T lymphocytes, leading to cell cycle arrest and anergy.[5] This effect is primarily mediated by the activation of the General Control Nonderepressible 2 (GCN2) kinase pathway.[6][7]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, primarily through the Aryl Hydrocarbon Receptor (AhR).[8][9] Activation of AhR in immune cells promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells, further contributing to the immunosuppressive environment.[8]
The following diagram illustrates the central role of IDO1 in tryptophan catabolism and its downstream effects.
Quantitative Analysis of IDO1 Inhibitors
A number of small molecule inhibitors targeting IDO1 have been developed and characterized. While information on "Ido1-IN-20" is not publicly available, we present data for other well-documented inhibitors to provide a comparative landscape. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these inhibitors.
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| Epacadostat | Cell-based | 12 | [1] |
| Epacadostat | Cell-based | 15.3 | [5] |
| BMS-986205 | Cell-based | 9.5 | [5] |
| Navoximod | Cell-based | 75 | [1] |
| Indoximod | Cell-based | ~70 (mTORC1 activity) | [1] |
Experimental Protocols
The characterization of IDO1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
IDO1 Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbate (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test inhibitor compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This also hydrolyzes the product N-formylkynurenine to kynurenine.[2]
-
Add DMAB reagent, which reacts with kynurenine to produce a colored product.[2]
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
The following diagram outlines the workflow for a typical IDO1 enzyme inhibition assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)[2][5]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test inhibitor compound
-
TCA
-
DMAB reagent
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[5]
-
Add the test inhibitor at various concentrations to the cell culture medium.
-
Incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine.[2]
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Determine the IC50 value based on the reduction in kynurenine production.
Core Signaling Pathways
GCN2 Signaling Pathway
Tryptophan depletion, caused by IDO1 activity, leads to an accumulation of uncharged tRNATrp. This is sensed by the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global shutdown of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). This cascade ultimately results in cell cycle arrest and anergy in T cells.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Kynurenine, the product of IDO1-mediated tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding kynurenine, the AhR translocates to the nucleus where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcription of genes that promote the differentiation of immunosuppressive regulatory T cells (Tregs).
Conclusion
The inhibition of IDO1 presents a promising therapeutic strategy to counteract tumor-induced immunosuppression. By preventing the depletion of tryptophan and the accumulation of kynurenine, IDO1 inhibitors can restore anti-tumor T-cell responses. A thorough understanding of the underlying biology, coupled with robust and reproducible experimental protocols, is essential for the successful development of novel and effective IDO1-targeting therapies. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan depletion and the kinase GCN2 mediate IFN-γ-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Ido1-IN-20: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ido1-IN-20, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the quantitative inhibitory data, experimental protocols for key biological assays, and visual representations of the inhibitor's mechanism and experimental evaluation. This compound belongs to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives designed for enhanced anti-tumor activity.
Core Compound: this compound
This compound, also identified as compound 25 in its primary publication, is a notable inhibitor of the IDO1 enzyme. The fundamental structure of this series consists of a 1,2,5-oxadiazole-3-carboximidamide core.
| Identifier | Value |
| Compound Name | This compound |
| Internal ID | 25 |
| CAS Number | 2415246-15-8 |
| Molecular Formula | C15H19BrFN7O4S |
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs were evaluated using both enzymatic and cellular assays. The following tables summarize the key quantitative data, including IC50 values, which denote the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.
Table 1: In Vitro hIDO1 Enzymatic Inhibitory Activities
| Compound | R | Enzymatic IC50 (nM) |
| 23 | H | 108.7 |
| 25 (this compound) | F | 178.1 |
| 26 | Cl | 139.1 |
Table 2: HEK293T Cellular Inhibitory Activities
| Compound | R | Cellular IC50 (nM) |
| 23 | H | 19.88 |
| 25 (this compound) | F | 68.59 |
| 26 | Cl | 57.76 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the generated data.
Human IDO1 (hIDO1) Enzymatic Assay
This assay quantifies the in vitro inhibitory activity of compounds against the purified hIDO1 enzyme.
-
Reaction Mixture Preparation : The standard reaction mixture is prepared in a 96-well plate and contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.
-
Enzyme and Inhibitor Incubation : Purified recombinant hIDO1 enzyme and the test compound (at varying concentrations) are added to the reaction mixture.
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of L-tryptophan to a final concentration of 400 μM.
-
Incubation : The reaction plate is incubated at 37°C for 30-60 minutes.
-
Termination of Reaction : The reaction is stopped by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis : The plate is then incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Quantification : The concentration of kynurenine is determined by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HEK293T Cellular Assay
This cell-based assay assesses the ability of the compounds to inhibit IDO1 activity within a cellular environment.
-
Cell Culture and Transfection : Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a vector expressing human IDO1.
-
Cell Seeding : Transfected cells are seeded into 96-well plates at a density of 3 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing varying concentrations of the test compounds.
-
IDO1 Induction (if necessary) : In some protocols using other cell lines like SK-OV-3, IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) at a concentration of 100 ng/mL for 24 hours prior to adding the inhibitors.[1]
-
Incubation : The cells are incubated with the compounds for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection : After incubation, the cell culture supernatant is collected.
-
Kynurenine Measurement : The kynurenine concentration in the supernatant is measured using the same TCA and Ehrlich's reagent method as described in the enzymatic assay.
-
Data Analysis : Cellular IC50 values are determined by analyzing the dose-response curves.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound structure-activity relationship and experimental workflow.
References
A Technical Guide on the In-Depth Effects of IDO1 Inhibition on the Kynurenine Pathway
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This pathway is of significant interest in the field of immuno-oncology due to its profound impact on immune surveillance and tolerance.[2][3] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[4] These events create an immunosuppressive milieu by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells (Tregs).[5][6] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to reverse tumor-induced immune tolerance and enhance the efficacy of cancer immunotherapies.[2][4]
This technical guide provides a comprehensive overview of the effects of a representative IDO1 inhibitor on the kynurenine pathway. While the specific compound "Ido1-IN-20" did not yield specific public data, this document will focus on the well-characterized and clinically evaluated IDO1 inhibitor, Epacadostat (INCB024360) , as a representative molecule to illustrate the core principles of IDO1 inhibition. The data and methodologies presented herein are compiled from various preclinical and clinical studies to serve as a detailed resource for the scientific community.
Mechanism of Action of IDO1 Inhibition
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1] IDO1 inhibitors block this enzymatic activity, leading to a restoration of tryptophan levels and a reduction in kynurenine concentrations within the local and systemic environment.[4] This modulation of the tryptophan-kynurenine balance reverses the immunosuppressive effects mediated by IDO1.
dot
Caption: Figure 1: The Kynurenine Pathway and the Impact of IDO1 Inhibition.
Quantitative Data on Epacadostat
The following tables summarize the key quantitative data for Epacadostat, a potent and selective IDO1 inhibitor.
Table 1: In Vitro Potency and Selectivity of Epacadostat
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IDO1 IC50 | 7.1 nM | Cellular Assay | [7] |
| IDO1 IC50 | 12 nM | Cell-based Assay | [5] |
| IDO1 IC50 | 72 nM | Enzymatic Assay | [7] |
| IDO2 Selectivity | >100-fold vs IDO1 | [5] | |
| TDO Selectivity | >100-fold vs IDO1 | [5] |
Table 2: Preclinical Pharmacodynamic Effects of Epacadostat
| Parameter | Effect | Model System | Reference |
| Kynurenine Levels | Suppression | in vivo | [7] |
| T-cell Growth | Promoted | Co-cultures of lymphocytes with dendritic cells or tumor cells | [5] |
| NK Cell Growth | Promoted | Co-cultures of lymphocytes with dendritic cells or tumor cells | [5] |
| Treg Conversion | Reduced | Co-cultures of naïve T cells | [5] |
| CD86high Dendritic Cells | Increased | Co-cultures of lymphocytes with dendritic cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize IDO1 inhibitors.
1. IDO1 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of purified IDO1 by measuring the production of kynurenine.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Tricholoroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.
-
Add the test inhibitor (e.g., Epacadostat) at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
dot
Caption: Figure 2: Workflow for IDO1 Enzyme Inhibition Assay.
2. Cell-Based IDO1 Inhibition Assay
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
-
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)[8]
-
Interferon-gamma (IFN-γ) to induce IDO1 expression[8]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Epacadostat)
-
Reagents for kynurenine measurement (as in the enzyme assay) or HPLC-based method
-
96-well cell culture plates
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay (as described above) or a more sensitive method like HPLC.
-
Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
-
3. T-cell Proliferation Assay in Co-culture
This functional assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cells.
-
Materials:
-
IDO1-expressing cancer cells (pre-treated with IFN-γ)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)[8]
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)
-
Test inhibitor (e.g., Epacadostat)
-
Cell proliferation reagent (e.g., BrdU, CFSE, or MTS)
-
96-well cell culture plates
-
-
Protocol:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and induce IDO1 with IFN-γ.
-
Add the test inhibitor at various concentrations.
-
Add the T-cells and a T-cell activator to the wells.
-
Co-culture the cells for 72-96 hours.
-
Measure T-cell proliferation using a standard method:
-
BrdU/EdU incorporation: Measures DNA synthesis.
-
CFSE dilution: Measures cell division by flow cytometry.
-
MTS/WST-1 assay: Measures metabolic activity as an indicator of cell viability and proliferation.
-
-
Analyze the data to determine the concentration at which the inhibitor restores T-cell proliferation.
-
dot
Caption: Figure 3: Logical Relationship of IDO1 Inhibition and Immune Response.
The inhibition of the IDO1 enzyme presents a compelling strategy for overcoming a key mechanism of tumor-induced immunosuppression. As exemplified by the preclinical data for Epacadostat, potent and selective IDO1 inhibitors can effectively modulate the kynurenine pathway, leading to a restoration of anti-tumor immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working to advance novel immunotherapies targeting this critical pathway. Further investigation into the nuances of IDO1 biology and the development of next-generation inhibitors will continue to be a vital area of cancer research.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
Preliminary In Vitro Evaluation of Ido1-IN-20: A Technical Overview
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for a compound designated "Ido1-IN-20," is limited. This document provides a representative technical guide based on established in vitro evaluation methods for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The data presented herein is hypothetical and intended to serve as an illustrative example for researchers, scientists, and drug development professionals in the field of cancer immunology.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] This metabolic reprogramming creates an immunosuppressive milieu by inducing T-cell anergy and apoptosis, and promoting the differentiation of regulatory T-cells (Tregs).[4][5] Consequently, IDO1 has emerged as a critical immune checkpoint and a promising therapeutic target for cancer immunotherapy.[3][6]
This compound is a novel, potent, and selective small molecule inhibitor of the IDO1 enzyme. This technical guide summarizes the preliminary in vitro evaluation of this compound, detailing its inhibitory activity, cellular effects, and the experimental protocols employed in its characterization.
Quantitative Data Summary
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The following tables summarize the key quantitative data obtained.
Table 1: Enzymatic Inhibition of Recombinant Human IDO1 by this compound
| Parameter | Value | Description |
| IC_50 | 15 nM | The half maximal inhibitory concentration of this compound against purified recombinant human IDO1 enzyme. |
| K_i | 7.5 nM | The inhibition constant, indicating the binding affinity of this compound to the IDO1 enzyme. |
| Mechanism of Inhibition | Competitive | The inhibitor competes with the substrate (L-tryptophan) for binding to the active site of the enzyme. |
Table 2: Cellular Activity of this compound in IFN-γ Stimulated HeLa Cells
| Parameter | Value | Description |
| Cellular IC_50 | 50 nM | The concentration of this compound required to inhibit 50% of IDO1 activity in interferon-gamma (IFN-γ) stimulated HeLa cells, as measured by kynurenine production. |
| Toxicity (CC_50) | > 10 µM | The cytotoxic concentration 50, indicating no significant cellular toxicity was observed at concentrations well above the effective dose. |
Experimental Protocols
Recombinant IDO1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.
-
Procedure:
-
The reaction is initiated by adding the IDO1 enzyme to a reaction mixture containing L-tryptophan and the necessary co-factors in a 96-well plate.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The plate is incubated at 37°C for a specified period.
-
The reaction is stopped, and the concentration of kynurenine, the product of the enzymatic reaction, is measured.
-
-
Data Analysis: The concentration of kynurenine is quantified by measuring its absorbance at 321 nm after a colorimetric reaction. The IC_50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. Human cervical cancer cells (HeLa) are commonly used as they can be induced to express high levels of IDO1 upon stimulation with IFN-γ.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.
-
IDO1 Induction: The cells are treated with human IFN-γ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Following induction, the cells are treated with varying concentrations of this compound.
-
Kynurenine Measurement: After a 24-48 hour incubation period, the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured using high-performance liquid chromatography (HPLC) or a colorimetric assay.[2]
-
Data Analysis: The cellular IC_50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
To ensure that the observed inhibition of IDO1 activity is not due to general cytotoxicity, a cell viability assay is performed in parallel with the cell-based activity assay.
Methodology:
-
Procedure: HeLa cells are treated with the same concentrations of this compound as in the cellular activity assay.
-
Viability Assessment: After the incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.
-
Data Analysis: The CC_50 value is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment.
Caption: IDO1-mediated immune suppression pathway.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines the sequential steps involved in the in vitro characterization of this compound.
Caption: In vitro evaluation workflow for this compound.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to IDO1 Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Ido1-IN-20" is not publicly available within the searched scientific literature. This guide provides a comprehensive overview of the target engagement and binding kinetics of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in general, offering a framework for the investigation of novel compounds like this compound.
Introduction to IDO1 as a Therapeutic Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation.[1][2] It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity has significant immunosuppressive effects, primarily through two mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine and other downstream metabolites that actively suppress T-cell function and promote the generation of regulatory T-cells (Tregs).[2]
In the context of oncology, many tumors upregulate the expression of IDO1 to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[1][2] This has positioned IDO1 as a key therapeutic target for cancer immunotherapy.[1] IDO1 inhibitors aim to block this enzymatic activity, restoring local tryptophan levels and reducing immunosuppressive metabolites, which in turn can reactivate anti-tumor immune responses.[2] Beyond cancer, IDO1 modulation is also being explored for its potential in treating chronic infections and autoimmune diseases.[2]
IDO1 Signaling Pathway
IDO1 is a key metabolic enzyme that influences immune cell function through the catabolism of tryptophan. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.
Quantitative Data for IDO1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes typical quantitative data obtained for well-characterized IDO1 inhibitors. This provides a reference for the expected potency and binding characteristics of effective IDO1-targeting compounds.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| Epacadostat (INCB024360) | Enzymatic | Human IDO1 | IC50 | 10 nM | [4] |
| Epacadostat (INCB024360) | Cellular (HeLa) | Human IDO1 | IC50 | 71 nM | [4] |
| BMS-986205 | Cellular (SKOV-3) | Human IDO1 | IC50 | ~9.5 nM | [4] |
| L-1-Methyl-Trp | Microscale Thermophoresis | Recombinant Human IDO1 | Kd | 1.38 ± 0.28 µM | [5] |
| D-1-Methyl-Trp | Microscale Thermophoresis | Recombinant Human IDO1 | Kd | 21.6 ± 2.8 µM | [5] |
| 4-Phenylimidazole | Microscale Thermophoresis | Recombinant Human IDO1 | Kd | 45.3 ± 11.7 µM | [5] |
Experimental Protocols for Target Engagement and Binding Kinetics
Detailed below are common experimental protocols used to characterize the interaction of small molecule inhibitors with IDO1.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Workflow Diagram:
Detailed Protocol:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[2]
-
Enzyme and Inhibitor Addition : Add purified recombinant human IDO1 enzyme to the reaction mixture. Subsequently, add the test inhibitor at various concentrations.
-
Initiation and Incubation : Initiate the reaction by adding the substrate, L-tryptophan (typically 200-400 µM).[2][5] Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).[2]
-
Reaction Termination and Hydrolysis : Stop the reaction by adding trichloroacetic acid.[2] To convert the initial product, N-formylkynurenine, to a more stable product for detection, kynurenine, incubate the mixture at 50°C for 30 minutes.[2]
-
Detection : Quantify the amount of kynurenine produced. This can be achieved through high-performance liquid chromatography (HPLC) or a colorimetric method using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine that can be measured spectrophotometrically at 480 nm.[1][2]
-
Data Analysis : Determine the IC50 value by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
IDO1 Cellular Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and IDO1 Induction : Plate cells known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, in a 96-well plate.[2][4] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.[4]
-
Compound Treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor.
-
Incubation : Incubate the cells for an appropriate time (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Supernatant Collection and Kynurenine Measurement : Collect the cell culture supernatant.[1][2] Measure the concentration of kynurenine in the supernatant using the same detection methods as in the enzymatic assay (HPLC or colorimetric).[1][2]
-
Data Analysis : Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and its target protein in real-time.
Logical Relationship Diagram:
Experimental Protocol Outline:
-
Immobilization : Covalently immobilize purified recombinant IDO1 onto a sensor chip surface.
-
Analyte Injection : Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface.
-
Association Phase : Monitor the increase in the SPR signal as the inhibitor binds to the immobilized IDO1. This phase provides the association rate constant (kon).
-
Dissociation Phase : Replace the inhibitor solution with buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from IDO1. This phase provides the dissociation rate constant (koff).
-
Data Analysis : Fit the binding data to a suitable kinetic model to determine the kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The robust characterization of target engagement and binding kinetics is paramount in the development of novel IDO1 inhibitors. The experimental protocols detailed in this guide provide a comprehensive framework for assessing the potency and mechanism of action of new chemical entities. While specific data for this compound remains elusive in the public domain, the application of these well-established enzymatic, cellular, and biophysical assays will be instrumental in elucidating its therapeutic potential. A thorough understanding of a compound's interaction with IDO1 at both the molecular and cellular level is a critical step towards the successful clinical translation of next-generation immunotherapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to the Cellular Targets of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Indoleamine 2,3-dioxygenase 1 (IDO1) as a therapeutic target in oncology. While specific data for a compound designated "Ido1-IN-20" is not publicly available, this document will focus on the extensive research surrounding IDO1's function in cancer cells, the cellular pathways it modulates, and the methodologies employed to investigate its inhibition. The principles and techniques described herein are directly applicable to the study of any novel IDO1 inhibitor.
Introduction to IDO1 as a Cancer Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In normal physiology, IDO1 plays a role in innate immunity and maternal tolerance to the fetus.[1][3] However, many tumors exploit the immunosuppressive functions of IDO1 to evade immune surveillance.[1][2] IDO1 is expressed by tumor cells themselves, as well as by stromal cells and antigen-presenting cells within the tumor microenvironment.[3][4][5] Its expression is often associated with a poor prognosis in various cancers.[2][6] The inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1][2]
Cellular Functions and Signaling Pathways of IDO1 in Cancer
IDO1's pro-tumoral effects are mediated through both its enzymatic activity and non-canonical functions.
2.1. Enzymatic Function: Tryptophan Depletion and Kynurenine Accumulation
The primary mechanism of IDO1-mediated immune suppression involves the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[1][7]
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are critical for anti-tumor immunity.[2] This occurs through the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase pathway.[2][8] The lack of tryptophan leads to an accumulation of uncharged tRNA, which activates GCN2, resulting in T cell anergy and cell cycle arrest.[2][9] Tryptophan depletion also inhibits the Mechanistic Target of Rapamycin (mTOR) pathway, further contributing to T cell dysfunction.[4][8]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts on various immune cells. Kynurenine can induce the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).[2][10] Kynurenine metabolites can also act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation of Tregs and suppresses anti-tumor immunity.[4] Furthermore, these metabolites can directly induce apoptosis in effector T cells and natural killer (NK) cells.[11]
2.2. Non-Canonical Functions
Emerging evidence suggests that IDO1 also possesses non-enzymatic functions that contribute to tumor progression. These functions are independent of its tryptophan-catabolizing activity and may involve protein-protein interactions within signaling complexes.[7]
Below is a diagram illustrating the key signaling pathways affected by IDO1 activity in cancer cells.
Quantitative Data on IDO1 Expression and Prognosis in Cancer
Elevated IDO1 expression has been observed in a wide range of malignancies and often correlates with poor clinical outcomes.[6][10] The table below summarizes the prognostic significance of IDO1 expression in various cancers.
| Cancer Type | IDO1 Expression Correlation with Survival | Reference(s) |
| High-Grade Serous Ovarian Cancer | High IDO1 expression is associated with improved overall and progression-free survival. | [12] |
| Hormone Receptor-Positive Breast Cancer | Elevated IDO1 expression is associated with worse 20-year overall survival. | [13] |
| Gynecologic Cancers | High IDO1 expression correlates with advanced surgical stage and poorer patient outcomes. | [10] |
| Colon Cancer | High epithelial IDO1 expression is an adverse prognostic factor for overall survival. | [6] |
| Melanoma | IDO1 expression is associated with a poor prognosis. | [2] |
| Non-Small Cell Lung Cancer | An increased ratio of kynurenine to tryptophan is associated with poor prognosis. | [2] |
Experimental Protocols for Studying IDO1 and its Inhibitors
The following sections detail common methodologies used to assess the activity of IDO1 and the efficacy of its inhibitors.
4.1. IDO1 Enzymatic Assay
This protocol is used to determine the direct inhibitory activity of a compound on purified IDO1 enzyme.
Objective: To measure the in vitro IC50 value of a test compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (electron carrier)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Perchloric acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, methylene blue, and ascorbic acid.[14]
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of the test compound (or DMSO for control) to the mixture and incubate for a short period.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.[15]
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of kynurenine produced.[15]
-
Calculate the percentage of IDO1 inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
4.2. Cellular Assay for IDO1 Activity
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To assess the cellular potency of a test compound in inhibiting IFN-γ-induced IDO1 activity in cancer cells.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, HT-29)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Test compound dissolved in DMSO
-
Reagents for cell lysis
-
HPLC system or a colorimetric assay for kynurenine detection
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of IDO1.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a period sufficient for tryptophan catabolism (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric method.
-
Determine the cellular IC50 value by analyzing the dose-dependent reduction in kynurenine production.
-
A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in kynurenine is not due to cytotoxicity of the compound.
4.3. General Workflow for Target Identification and Validation
The following diagram outlines a general experimental workflow for identifying and validating the cellular targets of a small molecule inhibitor like a hypothetical "this compound".
Conclusion
IDO1 is a critical mediator of tumor immune evasion, and its inhibition represents a compelling therapeutic strategy. While specific information regarding "this compound" is not available in the public domain, the established role of IDO1 in cancer provides a strong rationale for the development of inhibitors targeting this enzyme. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the preclinical evaluation of novel IDO1 inhibitors. Future research will continue to unravel the complexities of IDO1 biology and refine the clinical application of its inhibitors in oncology.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. fortislife.com [fortislife.com]
- 3. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression profile of the human IDO1 protein, a cancer drug target involved in tumoral immune resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 11. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 12. Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
The Immunomodulatory Landscape of IDO1 Inhibition: A Technical Guide to the Impact on Immune Cell Function
Disclaimer: This document provides a detailed overview of the impact of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition on immune cell function. Due to the limited public information available for "Ido1-IN-20," this guide utilizes the extensively studied, potent, and selective IDO1 inhibitor, Epacadostat (INCB024360) , as a representative molecule to illustrate the core principles and experimental methodologies. The data and protocols presented herein are based on published literature for Epacadostat and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Core Concepts: IDO1 as an Immune Checkpoint
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has profound implications for immune regulation, establishing IDO1 as a critical immune checkpoint.[3] Overexpression of IDO1 in the tumor microenvironment is a common mechanism of immune evasion employed by various cancers.[3]
The immunosuppressive effects of IDO1 are primarily mediated through two key mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[4]
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, acts as signaling molecules. Kynurenine can activate the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the activity of effector T cells and Natural Killer (NK) cells.[5][6]
By inhibiting IDO1, compounds like Epacadostat aim to reverse this immunosuppressive state, thereby restoring anti-tumor immunity.[3]
Quantitative Impact of Epacadostat on Immune Cell Function
The following tables summarize the quantitative effects of Epacadostat on IDO1 activity and various immune cell functions as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of Epacadostat against IDO1
| Assay Type | Cell Line/Enzyme Source | Parameter | Value | Reference |
| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 10 nM | [1] |
| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 71.8 nM (±17.5 nM) | [2] |
| Cellular Assay | HeLa cells (human) | IC50 | 7.1 nM (±0.6 nM) | [2] |
| Cellular Assay | HEK293/MSR cells (mouse IDO1-transfected) | IC50 | 52.4 nM (±15.7 nM) | [2] |
| Cellular Assay | SKOV-3 cells (human) | IC50 | ~15.3 nM | [4] |
| Cellular Assay | P1.IDO1 cells (mouse) | IC50 | 54.46 nM (±11.18 nM) | [6][7] |
Table 2: Functional Impact of Epacadostat on T Cells
| Assay Type | Cell Types | Treatment | Effect | Quantitative Data | Reference |
| Co-culture Assay | Jurkat T cells + SKOV-3 (IDO1+) | Epacadostat | Rescued T cell activation (IL-2 secretion) | IC50 ~18 nM | [8] |
| Co-culture Assay | Human CD4+ T cells + Mature Dendritic Cells (IDO1+) | Epacadostat | Decreased Treg proliferation | Significant reduction in Treg numbers and proliferation rate (CPM) | [9] |
| Co-culture Assay | Tumor antigen-specific T cells + Peptide-pulsed Dendritic Cells (IDO1+) | Epacadostat | Increased cytokine production by T cells | Significant increase in IFN-γ, TNFα, GM-CSF, and IL-8 | [9] |
| Co-culture Assay | Tumor antigen-specific T cells + Tumor cells | Epacadostat | Increased tumor cell lysis | Higher levels of lysis on a per-cell basis | [9] |
Table 3: Functional Impact of Epacadostat on Dendritic Cells (DCs)
| Assay Type | Cell Type | Treatment | Effect | Quantitative Data | Reference |
| Phenotypic Analysis | Human Monocyte-derived DCs | Epacadostat + IFN-γ + LPS | No significant change in maturation markers (CD80, CD83) | - | [5][10] |
| Functional Analysis | Human Monocyte-derived DCs | Epacadostat + IFN-γ + LPS | Decreased kynurenine production | Significant reduction in the Kyn/Trp ratio | [10] |
| Functional Analysis | Human Peripheral Blood Mononuclear Cells (PBMCs) | Epacadostat | Increased activated CD83+ conventional DCs | - | [10] |
Signaling Pathways Modulated by IDO1 Inhibition
The inhibition of IDO1 by Epacadostat directly impacts key signaling pathways that regulate immune cell function.
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of an IDO1 inhibitor like Epacadostat on immune cell function.
IDO1 Cellular Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context by quantifying the production of kynurenine.
Protocol:
-
Cell Seeding: Seed human ovarian cancer cells (SKOV-3) or another IDO1-inducible cell line in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.[4]
-
IDO1 Induction: Add human interferon-gamma (IFN-γ) to a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours.[4]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the IDO1 inhibitor (e.g., Epacadostat) or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to a final concentration of 2% (w/v) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine using a standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
T Cell Co-culture Assay
This assay evaluates the ability of an IDO1 inhibitor to restore T cell proliferation and function in the presence of IDO1-expressing cells.
Protocol:
-
IDO1-Expressing Cell Plating: Plate IDO1-expressing cells (e.g., IFN-γ-treated SKOV-3 cells) in a 96-well plate as described above.
-
T Cell Labeling: Label human T cells (e.g., from PBMCs or a T cell line like Jurkat) with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture Setup: Add the labeled T cells to the wells containing the IDO1-expressing cells at a desired effector-to-target ratio (e.g., 10:1).
-
Stimulation and Treatment: Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA) and serial dilutions of the IDO1 inhibitor or vehicle control.
-
Incubation: Co-culture for 3-5 days at 37°C.
-
Analysis of T Cell Proliferation:
-
Harvest the cells and stain for T cell surface markers (e.g., CD4, CD8).
-
Analyze by flow cytometry to measure the dilution of the proliferation dye in the T cell population.
-
-
Analysis of Cytokine Production:
-
Collect the culture supernatant before harvesting the cells.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
Dendritic Cell Maturation and Function Assay
This protocol assesses the effect of an IDO1 inhibitor on the maturation and antigen-presenting capacity of dendritic cells.
Protocol:
-
DC Generation: Generate monocyte-derived DCs from human PBMCs by culturing monocytes with GM-CSF and IL-4 for 5-7 days.[11]
-
DC Maturation and Treatment: Induce DC maturation with a cocktail of stimuli (e.g., LPS and IFN-γ) in the presence of serial dilutions of the IDO1 inhibitor or vehicle control for 48 hours.[5]
-
Phenotypic Analysis:
-
Functional Analysis (Mixed Lymphocyte Reaction):
-
Co-culture the treated DCs with allogeneic CFSE-labeled T cells.
-
After 5 days, assess T cell proliferation by flow cytometry as described in the T cell co-culture assay.
-
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
This assay determines if an IDO1 inhibitor can reverse the T cell suppressive function of MDSCs.
Protocol:
-
MDSC Isolation: Isolate MDSCs from a relevant source (e.g., tumor-bearing mice, cancer patient blood) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Proliferation Setup: Label responder T cells with a proliferation dye and stimulate them as described in the T cell co-culture assay.
-
Co-culture with MDSCs: Add the isolated MDSCs to the stimulated T cells at various MDSC-to-T cell ratios.
-
Inhibitor Treatment: Add serial dilutions of the IDO1 inhibitor or vehicle control to the co-cultures.
-
Incubation and Analysis: Incubate for 3-5 days and analyze T cell proliferation by flow cytometry.[13][14][15]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating an IDO1 inhibitor and the logical relationship of its impact on the immune system.
Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.
Caption: Logical Relationship of IDO1 Inhibition's Impact.
Conclusion
The inhibition of IDO1 represents a promising therapeutic strategy to overcome immune suppression in the tumor microenvironment. As exemplified by the preclinical data for Epacadostat, potent and selective IDO1 inhibitors can effectively restore the function of key immune effector cells, including T cells and dendritic cells, while mitigating the suppressive activity of regulatory T cells and myeloid-derived suppressor cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel IDO1-targeting therapies. A thorough understanding of the multifaceted immunomodulatory effects of IDO1 inhibition is paramount for the design of effective combination strategies that can unlock the full potential of cancer immunotherapy.
References
- 1. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ido1-IN-20 in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby enabling cancer cells to evade the host immune system.[3][4] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance anti-tumor immune responses.[5][6]
Ido1-IN-20 is a potent and selective inhibitor of the IDO1 enzyme. It belongs to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives designed to improve upon the pharmacokinetic profiles of earlier IDO1 inhibitors like epacadostat.[7] This document provides detailed application notes and protocols for the use of this compound in a mouse tumor model based on published preclinical studies.[7][8]
Mechanism of Action
This compound functions as a competitive inhibitor of the IDO1 enzyme.[7] By blocking the catalytic activity of IDO1, it prevents the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway.[2][3] This leads to a restoration of tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine in the tumor microenvironment.[4] The normalization of these metabolites is expected to reactivate anti-tumor T cell responses and inhibit tumor growth.[7]
Data Presentation
In Vitro Inhibitory Activity
| Compound | hIDO1 IC50 (nM) | hIDO1 Cellular IC50 (nM) |
| This compound (Compound 25) | 178.1 | 68.59 |
| Epacadostat (Reference) | 75.9 | 20.6 |
Data sourced from Song X, et al. Eur J Med Chem. 2020.[7][8]
In Vivo Efficacy in CT-26 Tumor Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (Compound 25) | 100 mg/kg, p.o., b.i.d. | 55.3 |
| Epacadostat (Reference) | 100 mg/kg, p.o., b.i.d. | 58.2 |
Data sourced from Song X, et al. Eur J Med Chem. 2020.[7][8]
Pharmacokinetic Profile in Mice
| Compound | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng/mL*h) | Oral Bioavailability (F%) |
| This compound (Compound 25) | 3.81 | 1.33 | 1553 | 6898 | 33.6 |
| Epacadostat (Reference) | 2.4 | 0.5 | 897 | 2580 | 25.1 |
Data sourced from Song X, et al. Eur J Med Chem. 2020.[7][8]
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound (Compound 25)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution. A 10 mM stock in DMSO is a common starting point.
-
For the final formulation, prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing. For example, for a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse (0.2 mL volume), the final concentration of this compound in the vehicle would be 10 mg/mL.
-
Vortex the final solution thoroughly to ensure it is homogenous before administration.
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Animal Model:
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
-
Tumor Model: CT-26 colon carcinoma syngeneic model.
Procedure:
-
Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT-26 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (formulated as described above) at a dose of 100 mg/kg via oral gavage twice daily (b.i.d.).
-
The vehicle control group should receive the same volume of the vehicle solution on the same schedule.
-
A reference compound group (e.g., epacadostat at 100 mg/kg) can be included for comparison.
-
Continue treatment for a predetermined period, for example, 14-21 days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kmo restricts Salmonella in a whole organism infection model by promoting macrophage lysosomal acidification through kainate receptor antagonism | PLOS Pathogens [journals.plos.org]
- 5. High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC) - Kocher - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ido1-IN-20 Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in immune tolerance and is a key target in cancer immunotherapy.[4][5] Tumors can exploit the IDO1 pathway to evade the immune system, making the development of potent and selective IDO1 inhibitors a significant area of research.[5]
Ido1-IN-20 is a novel, potent inhibitor of IDO1 belonging to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives.[6][7] These application notes provide detailed protocols for measuring the biochemical activity of this compound using both cell-free enzymatic and cell-based assays.
Data Presentation
The inhibitory activity of this compound and other common IDO1 inhibitors is summarized in the table below. This data is essential for comparing the potency of different compounds and for validating assay performance.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (Compound 25) | Enzymatic (hIDO1) | Human IDO1 | 178.1 | [6][8] |
| This compound (Compound 25) | Cell-based (HEK293T-hIDO1) | Human IDO1 | 68.59 | [6][8] |
| Epacadostat | Enzymatic | Human IDO1 | 71.8 | [9] |
| Epacadostat | Cell-based (SKOV-3) | Human IDO1 | ~15.3 | [10] |
| BMS-986205 | Cell-based (IDO1-HEK293) | Human IDO1 | 1.1 | [9] |
| BMS-986205 | Cell-based (SKOV-3) | Human IDO1 | ~9.5 | [10] |
Signaling Pathway
IDO1's primary function is the enzymatic degradation of tryptophan. However, it also possesses non-enzymatic signaling capabilities that contribute to its immunoregulatory effects. The following diagram illustrates the canonical IDO1 enzymatic pathway.
References
- 1. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [논문]Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors [scienceon.kisti.re.kr]
Ido1-IN-20 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information on the solubility and preparation of Ido1-IN-20, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, for both in vitro and in vivo experiments. The protocols outlined below are based on established methodologies for the evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives. Adherence to these guidelines will ensure consistent and reproducible results in studies investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a novel, potent, and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system. Inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. This compound belongs to a class of 1,2,5-oxadiazole-3-carboximidamide derivatives designed for improved pharmacokinetic properties and potent anti-tumor activity.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Based on data for structurally similar compounds and general practices for this chemical class, the following table summarizes the recommended solvents for preparing stock solutions.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM | Recommended for preparing high-concentration stock solutions for in vitro assays. Store stock solutions at -20°C or -80°C. |
| Ethanol (with sonication) | ≥30 mg/mL | Can be used as an alternative solvent. Sonication may be required to achieve complete dissolution. Suitable for certain applications. |
Note: For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. For in vivo studies, the formulation should be carefully selected to ensure biocompatibility and optimal drug delivery.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
3.1.1. Preparation of Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound (HY-146215) is 492.32 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.92 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3.1.2. Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (e.g., ≤ 0.5%).
-
Application: Add the working solutions to your cell cultures as per your experimental design.
Caption: In Vitro Experimental Workflow for this compound.
Preparation of this compound for In Vivo Experiments
The formulation of this compound for in vivo administration is critical for its bioavailability and efficacy. Based on studies with similar compounds, a common vehicle for oral administration is a suspension.
3.2.1. Preparation of Oral Suspension
-
Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Suspension: Weigh the required amount of this compound and suspend it in the prepared vehicle.
-
Homogenization: Homogenize the suspension using a sonicator or a mechanical homogenizer until a uniform and stable suspension is achieved.
-
Administration: The suspension should be administered to animals via oral gavage at the desired dosage. The volume of administration should be based on the animal's body weight.
Note: The stability of the suspension should be evaluated. It is recommended to prepare the formulation fresh before each administration. All procedures should be conducted under sterile conditions.
IDO1 Signaling Pathway
IDO1 is a central enzyme in the tryptophan metabolism pathway, which has significant immunological consequences. The diagram below illustrates the key steps in this pathway and the mechanism of action of IDO1 inhibitors like this compound.
Interferon-gamma (IFN-γ), a pro-inflammatory cytokine often present in the tumor microenvironment, is a potent inducer of IDO1 expression. This induction is mediated through the JAK/STAT signaling pathway. Once expressed, IDO1 catabolizes tryptophan into N-formylkynurenine, which is then converted to kynurenine.
The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have two major immunosuppressive effects:
-
Tryptophan Starvation: Leads to the activation of the GCN2 kinase pathway in T cells, resulting in their anergy and apoptosis.
-
Kynurenine Signaling: Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppressing the activity of effector T cells and Natural Killer (NK) cells.
This compound acts by directly inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces kynurenine production, leading to the reversal of the immunosuppressive effects and enabling an effective anti-tumor immune response.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Conclusion
These application notes provide essential guidelines for the solubilization and preparation of this compound for preclinical research. The provided protocols for in vitro and in vivo studies are designed to ensure the reliable and effective use of this potent IDO1 inhibitor. Understanding the IDO1 signaling pathway is crucial for designing experiments and interpreting results in the context of cancer immunotherapy. For further details on the synthesis and full biological evaluation of this compound and related compounds, researchers are encouraged to consult the primary literature.
References
Application Notes and Protocols: Cell-based Assays for Testing IDO1-IN-20 Efficacy
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy of IDO1-IN-20, a selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols detailed herein are designed to deliver robust and reproducible data for researchers in drug discovery and immunology.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, IDO1 expression is often upregulated in cancer cells and antigen-presenting cells, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2][4][5] This enzymatic activity leads to two key immunosuppressive events: the depletion of tryptophan, which is crucial for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[6][7][8][9]
This compound is a potent and selective inhibitor of IDO1. By blocking the enzymatic activity of IDO1, this compound aims to restore local tryptophan concentrations and reduce the levels of immunosuppressive kynurenine, thereby reactivating anti-tumor T-cell responses.[7]
Key Cell-Based Assays for Efficacy Determination
The biological activity of this compound can be effectively assessed through a series of well-established cell-based assays. These assays are critical for confirming the on-target effect of the inhibitor in a cellular context and for understanding its functional consequences on the immune response. The primary assays include:
-
Kynurenine Measurement Assay: To directly quantify the inhibition of IDO1 enzymatic activity.
-
T-Cell Proliferation Assay: To assess the functional reversal of IDO1-mediated immunosuppression.
-
Cytokine Release Assay: To measure the modulation of the immune microenvironment.
Kynurenine Measurement Assay
Principle: This assay directly measures the concentration of kynurenine, the product of IDO1-mediated tryptophan catabolism, in the cell culture supernatant. A dose-dependent reduction in kynurenine levels in the presence of this compound provides a direct measure of its inhibitory potency (IC50).
Experimental Protocol:
-
Cell Line and Culture:
-
Use a human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., SK-OV-3 ovarian cancer cells or HeLa cells).[4]
-
Culture cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells into a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[4]
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[4]
-
Simultaneously, add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor like epacadostat).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for kynurenine measurement.
-
-
Kynurenine Detection:
-
Using Ehrlich's Reagent:
-
Add 30% (w/v) trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[10]
-
Incubate at 50°C for 30 minutes.[10]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.[10]
-
-
Using ELISA:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Insert experimental value] |
| Epacadostat (Control) | [Insert experimental value] |
Experimental Workflow:
Caption: Workflow for the Kynurenine Measurement Assay.
T-Cell Proliferation Assay
Principle: This co-culture assay assesses the ability of this compound to restore T-cell proliferation that is suppressed by IDO1-expressing cancer cells. This is a critical functional assay to demonstrate the reversal of immunosuppression.
Experimental Protocol:
-
Cell Preparation:
-
Prepare IDO1-expressing cancer cells as described in the previous assay (with IFN-γ stimulation).
-
Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor and purify T-cells using a pan-T cell isolation kit.
-
Label the purified T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
-
Co-culture Setup:
-
Seed the IFN-γ stimulated cancer cells in a 96-well plate.
-
Add the CFSE-labeled T-cells to the cancer cells at a specific effector-to-target ratio (e.g., 10:1).
-
Add T-cell activators, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Add serial dilutions of this compound to the co-culture.
-
Include controls: T-cells alone (with activators), and T-cells co-cultured with cancer cells without the inhibitor.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain for T-cell surface markers (e.g., CD3, CD8).
-
Analyze T-cell proliferation by flow cytometry. Proliferation is indicated by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Plot the percentage of proliferation against the log concentration of this compound to determine the EC50 value (the concentration that restores 50% of the maximal T-cell proliferation).
-
Data Presentation:
| Condition | T-Cell Proliferation (%) |
| T-cells alone (stimulated) | [Insert experimental value] |
| T-cells + Cancer Cells (Vehicle) | [Insert experimental value] |
| T-cells + Cancer Cells + this compound | [Insert experimental value] |
Signaling Pathway Diagram:
Caption: IDO1-Mediated Inhibition of T-Cell Proliferation.
Cytokine Release Assay
Principle: This assay measures the profile of cytokines released into the co-culture supernatant. Inhibition of IDO1 is expected to shift the cytokine balance from an immunosuppressive to a pro-inflammatory state, characterized by increased levels of cytokines like IFN-γ and IL-2.
Experimental Protocol:
-
Co-culture and Treatment:
-
Set up the co-culture of IDO1-expressing cancer cells and T-cells as described in the T-cell proliferation assay.
-
Treat the cells with this compound at various concentrations.
-
-
Sample Collection and Analysis:
-
After 24-72 hours of incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of key cytokines (e.g., IFN-γ, IL-2, TNF-α, and IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Data Analysis:
-
Compare the cytokine concentrations between the vehicle-treated and this compound-treated groups.
-
Present the data as a bar chart showing the dose-dependent effect of the inhibitor on cytokine production.
-
Data Presentation:
| Cytokine | Vehicle Control (pg/mL) | This compound (pg/mL) |
| IFN-γ | [Insert experimental value] | [Insert experimental value] |
| IL-2 | [Insert experimental value] | [Insert experimental value] |
| IL-10 | [Insert experimental value] | [Insert experimental value] |
Logical Relationship Diagram:
Caption: Impact of IDO1 Inhibition on Cytokine Balance.
Conclusion
The combination of these cell-based assays provides a robust platform for the preclinical evaluation of this compound. By demonstrating direct target engagement, reversal of T-cell suppression, and modulation of the cytokine milieu, these protocols will enable a thorough characterization of the inhibitor's efficacy and mechanism of action, paving the way for further development.
References
- 1. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. biocompare.com [biocompare.com]
- 13. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Application Note: Western Blot Protocol for Analyzing IDO1 Expression Following Ido1-IN-20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This process leads to tryptophan depletion and the accumulation of metabolites known as kynurenines, which collectively create an immunosuppressive microenvironment.[2] Tumors often exploit this pathway to evade immune surveillance, making IDO1 a significant target in cancer immunotherapy.[2] Ido1-IN-20 is a chemical compound designed to inhibit the enzymatic activity of IDO1. This protocol provides a detailed method for assessing the expression levels of IDO1 protein in cell lysates using Western blotting, following treatment with this compound. While this compound is expected to inhibit the function of the IDO1 protein, this protocol allows researchers to verify the presence of the protein itself, which can be crucial for interpreting functional assay results. For instance, interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression.[3]
IDO1 Signaling Pathway and Inhibition
IDO1 activity reduces local tryptophan concentrations and increases kynurenine levels. This dual effect suppresses the function of effector T cells and natural killer (NK) cells while promoting the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4] this compound acts by blocking the catalytic activity of the IDO1 enzyme, thereby preventing the degradation of tryptophan and restoring a more active immune microenvironment.[5][2]
Figure 1: IDO1 inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment, protein extraction, and Western blot analysis of IDO1.
I. Materials and Reagents
-
Cell Line: Appropriate cell line known to express IDO1 (e.g., MCF-7, CNE2, or IFN-γ stimulated cells).[3][6]
-
Cell Culture Medium: As required for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Inducer (Optional): Recombinant Human Interferon-gamma (IFN-γ).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol).
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-IDO1 antibody (Rabbit or Mouse monoclonal). Recommended dilutions range from 1:500 to 1:10,000, which should be optimized.[7][8][9][10]
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-β-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Workflow
Figure 2: Western blot experimental workflow.
III. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) To induce IDO1 expression, treat cells with IFN-γ (e.g., 10-100 U/mL) for 24 hours.[3]
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysate Preparation: [11]
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[12]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[12][13]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new, pre-cooled tube. Store on ice for immediate use or at -80°C for long-term storage.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions. The optimal concentration is typically 1–5 mg/mL.[12]
-
-
Sample Preparation for Electrophoresis:
-
Based on the BCA results, normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5 minutes.[11]
-
Centrifuge briefly to collect the condensate.
-
-
SDS-PAGE and Protein Transfer:
-
Load 15-30 µg of total protein per lane into an SDS-PAGE gel.[11]
-
Run the gel according to the manufacturer’s specifications until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary anti-IDO1 antibody (and a loading control antibody) diluted in Blocking Buffer (e.g., 2% milk in TBST) overnight at 4°C.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly across the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample.
-
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between different treatment groups.
Table 1: Example Data Table for IDO1 Expression Analysis
| Treatment Group | Concentration | IDO1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized IDO1 Expression (IDO1 / Loading Control) |
| Untreated Control | - | Value | Value | Value |
| Vehicle (DMSO) | Value | Value | Value | Value |
| This compound | X µM | Value | Value | Value |
| IFN-γ | Y U/mL | Value | Value | Value |
| IFN-γ + this compound | Y U/mL + X µM | Value | Value | Value |
Note: This table is a template. Researchers should populate it with their experimental data.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biofargo.com [biofargo.com]
- 8. IDO1 Monoclonal Antibody (UMAB252) (UM500110CF) [thermofisher.com]
- 9. IDO1 antibody (66528-1-Ig) | Proteintech [ptglab.com]
- 10. IDO1 antibody (13268-1-AP) | Proteintech [ptglab.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Ido1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that plays a critical role in suppressing immune responses.[1][2][3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of immunomodulatory kynurenine metabolites.[2][3][4] This leads to the inhibition of effector T cell proliferation and the promotion of regulatory T cell (Treg) differentiation, ultimately dampening anti-tumor and other immune responses.[5][6] IDO1 is expressed by various immune cells, including dendritic cells (DCs) and macrophages, and its upregulation is a common mechanism of immune evasion in cancer.[1][2][3]
Ido1-IN-20 is a small molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to reverse the immunosuppressive effects of the tryptophan-kynurenine pathway, thereby restoring and enhancing immune cell function.[2][4] These application notes provide a comprehensive guide for utilizing this compound in the treatment of immune cells and their subsequent analysis by flow cytometry.
Mechanism of Action of IDO1 and its Inhibition
IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[1] Its expression can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[1] The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The reduction in local tryptophan concentrations activates the GCN2 kinase pathway, which leads to the arrest of T cell proliferation.[2][7]
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can induce the differentiation of naïve T cells into immunosuppressive Tregs and can also directly induce apoptosis in effector T cells.[4]
This compound, by inhibiting IDO1, is expected to prevent tryptophan depletion and kynurenine accumulation, thereby rescuing T cell function and preventing the generation of Tregs.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from flow cytometry experiments investigating the effects of this compound on dendritic cell maturation and T cell activation. These tables are intended to serve as templates for presenting experimental results.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Treatment | % CD80+ Cells | % CD86+ Cells | % MHC Class II+ Cells |
| Immature DCs (Control) | 10 ± 2.1 | 15 ± 3.5 | 25 ± 4.2 |
| Mature DCs (LPS) | 75 ± 5.8 | 80 ± 6.1 | 85 ± 5.5 |
| Mature DCs (LPS + this compound) | 72 ± 6.2 | 78 ± 5.9 | 83 ± 6.0 |
| IDO1-expressing DCs (IFN-γ) | 25 ± 3.9 | 30 ± 4.1 | 40 ± 4.8 |
| IDO1-expressing DCs (IFN-γ + this compound) | 65 ± 5.1 | 70 ± 5.5 | 75 ± 5.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T Cell Activation and Proliferation in a Mixed Lymphocyte Reaction (MLR)
| Condition | % CD25+ of CD4+ T cells | % CD69+ of CD8+ T cells | Proliferation Index (CFSE) | % Foxp3+ of CD4+ T cells (Tregs) |
| T cells alone (Control) | 5 ± 1.2 | 3 ± 0.8 | 1.1 ± 0.2 | 2 ± 0.5 |
| T cells + IDO1+ DCs | 15 ± 2.5 | 10 ± 1.9 | 1.8 ± 0.4 | 15 ± 2.8 |
| T cells + IDO1+ DCs + this compound | 45 ± 4.1 | 35 ± 3.7 | 4.5 ± 0.9 | 5 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Treatment of Dendritic Cells with this compound and Analysis of Maturation Markers by Flow Cytometry
Objective: To assess the effect of this compound on the maturation of dendritic cells in the presence of an IDO1-inducing stimulus.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or bone marrow cells for DC generation
-
DC generation and maturation media
-
Recombinant human GM-CSF and IL-4
-
Lipopolysaccharide (LPS) for DC maturation
-
Recombinant human Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
A viability dye (e.g., 7-AAD, Propidium Iodide)
-
CD11c (DC marker)
-
CD80 (maturation marker)
-
CD86 (maturation marker)
-
HLA-DR (MHC Class II, maturation marker)
-
-
Flow cytometer
Procedure:
-
Dendritic Cell Generation: Generate immature DCs from PBMCs or bone marrow cells using standard protocols with GM-CSF and IL-4.
-
IDO1 Induction and Inhibitor Treatment:
-
Seed immature DCs in a 24-well plate.
-
To induce IDO1 expression, treat the cells with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
In the inhibitor-treated group, add this compound at a range of concentrations (e.g., 10 nM - 10 µM) 1 hour prior to IFN-γ stimulation. Include a vehicle control (e.g., DMSO).
-
-
Dendritic Cell Maturation:
-
After the 24-hour IFN-γ and inhibitor treatment, induce DC maturation by adding LPS (e.g., 100 ng/mL) for an additional 24 hours.
-
Include control wells for immature DCs (no LPS) and mature DCs (LPS only).
-
-
Cell Staining for Flow Cytometry:
-
Harvest the DCs and wash with flow cytometry staining buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and HLA-DR for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and then on the CD11c+ DC population.
-
Analyze the expression levels (percentage of positive cells and mean fluorescence intensity) of CD80, CD86, and HLA-DR in the different treatment groups.
-
Protocol 2: Analysis of T Cell Activation and Proliferation in a Co-culture with this compound-Treated Dendritic Cells
Objective: To evaluate the ability of this compound to restore T cell activation and proliferation in the presence of IDO1-expressing dendritic cells.
Materials:
-
IDO1-expressing DCs (generated and treated as in Protocol 1)
-
Autologous or allogeneic T cells, isolated from PBMCs
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
-
T cell culture medium
-
Fluorochrome-conjugated antibodies against:
-
A viability dye
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD25 (activation marker)
-
CD69 (early activation marker)
-
Foxp3 (Treg marker, requires intracellular staining)
-
-
Intracellular staining buffer set (for Foxp3 staining)
-
Flow cytometer
Procedure:
-
T Cell Labeling: Label the T cells with CFSE according to the manufacturer's protocol to track proliferation.
-
Co-culture Setup:
-
Co-culture the CFSE-labeled T cells with the pre-treated DCs (from Protocol 1) at a suitable DC:T cell ratio (e.g., 1:10) in a 96-well round-bottom plate.
-
Set up the following co-culture conditions:
-
T cells alone
-
T cells + IDO1-expressing DCs
-
T cells + IDO1-expressing DCs treated with this compound
-
-
-
Incubation: Incubate the co-culture for 3-5 days.
-
Cell Staining for Flow Cytometry:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain with a viability dye.
-
Perform surface staining for CD3, CD4, CD8, CD25, and CD69.
-
For Treg analysis, perform intracellular staining for Foxp3 using an appropriate kit.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single, CD3+ T cell population.
-
Further gate on CD4+ and CD8+ T cell subsets.
-
Analyze the expression of activation markers (CD25, CD69).
-
Assess T cell proliferation by analyzing the dilution of the CFSE signal.
-
Quantify the percentage of CD4+Foxp3+ Tregs.
-
Mandatory Visualizations
Caption: IDO1 pathway and its inhibition.
Caption: Flow cytometry workflow diagram.
References
- 1. Dendritic Cells Treated with Exogenous Indoleamine 2,3-Dioxygenase Maintain an Immature Phenotype and Suppress Antigen-specific T cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Kynurenine via HPLC Following Ido1-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[1] This metabolic shift suppresses the activity of effector T cells and promotes the generation of regulatory T cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance.[2]
Ido1-IN-20 is a potent inhibitor belonging to a series of 1,2,5-oxadiazole-3-carboximidamide derivatives designed to target IDO1. By blocking the enzymatic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immune responses.[1][2]
Accurate and robust quantification of kynurenine is paramount for evaluating the efficacy of IDO1 inhibitors like this compound in both in vitro and in vivo models. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a widely adopted and reliable method for this purpose.
This document provides detailed application notes and protocols for the quantification of kynurenine in cell culture supernatants or plasma samples following treatment with this compound.
Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzyme IDO1. Inhibition of IDO1 by this compound blocks the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.
Figure 1: Kynurenine Pathway and IDO1 Inhibition.
Experimental Protocols
This section details the necessary protocols for cell culture and treatment, sample preparation, and HPLC analysis for the quantification of kynurenine.
I. Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines known to express IDO1, often induced by interferon-gamma (IFN-γ).
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SK-OV-3, or HEK293T cells over-expressing hIDO1)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound (CAS: 2415246-15-8)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
IFN-γ Stimulation: To induce IDO1 expression, treat the cells with an optimized concentration of IFN-γ (typically 50-100 ng/mL) for 24-48 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤0.5%).
-
Inhibitor Treatment: Remove the IFN-γ containing medium, wash the cells once with PBS, and add the medium containing the various concentrations of this compound. Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known IDO1 inhibitor, if available).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for kynurenine production.
-
Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge at 300 × g for 5 minutes to remove any detached cells. The supernatant is now ready for sample preparation.
II. Sample Preparation (Protein Precipitation)
This protocol is suitable for both cell culture supernatants and plasma samples.
Materials:
-
Collected cell culture supernatant or plasma
-
Trichloroacetic acid (TCA) solution (e.g., 30% w/v) or Perchloric acid (PCA) solution (e.g., 5%)
-
Microcentrifuge tubes
-
HPLC vials with inserts
Procedure:
-
Acid Addition: For cell culture supernatant, mix one part of 30% TCA with two parts of the supernatant (e.g., 50 µL of 30% TCA to 100 µL of supernatant). For plasma, add an equal volume of 5% PCA to the plasma sample (e.g., 50 µL of plasma to 50 µL of 5% PCA).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at room temperature for 15 minutes to allow for complete protein precipitation. Some protocols suggest a heated incubation at 50-65°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000-14,000 × g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
III. HPLC-UV Method for Kynurenine Quantification
This protocol provides a general HPLC-UV method that can be adapted and optimized for specific laboratory equipment.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 15 mM Sodium Acetate in water, adjusted to pH 4.8 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Kynurenine standard
-
Tryptophan standard (optional, for ratio analysis)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm for Kynurenine, 225 nm or 280 nm for Tryptophan |
| Run Time | Approximately 10-15 minutes |
Standard Curve Preparation:
-
Prepare a stock solution of kynurenine in the mobile phase.
-
Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., 0.1 µM to 100 µM).
-
Inject each standard to generate a calibration curve by plotting the peak area against the concentration.
Data Analysis:
-
Identify the kynurenine peak in the sample chromatograms based on the retention time of the kynurenine standard.
-
Quantify the kynurenine concentration in the samples by interpolating the peak areas from the standard curve.
-
The IDO1 activity can be expressed as the concentration of kynurenine produced or as the ratio of kynurenine to tryptophan.
Data Presentation
The quantitative data from the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Validation Parameters for Kynurenine Quantification
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 12.9 nM | |
| Limit of Quantification (LOQ) | 43.0 nM | |
| Linearity Range | 0.043 - 8.6 µM | |
| Intra-day Precision (%RSD) | < 5% | General Expectation |
| Inter-day Precision (%RSD) | < 10% | General Expectation |
| Recovery | 90 - 110% | General Expectation |
Table 2: Example Data from this compound Treatment
| Treatment Group | This compound Conc. (nM) | Kynurenine Conc. (µM) ± SD | % Inhibition |
| Vehicle Control | 0 | 5.2 ± 0.4 | 0 |
| This compound | 10 | 3.8 ± 0.3 | 26.9 |
| This compound | 50 | 2.1 ± 0.2 | 59.6 |
| This compound | 100 | 1.0 ± 0.1 | 80.8 |
| This compound | 500 | 0.3 ± 0.05 | 94.2 |
(Note: The data in Table 2 are hypothetical and for illustrative purposes only.)
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from cell treatment to data analysis.
Figure 2: Experimental Workflow for Kynurenine Quantification.
Logical Relationship of Experimental Design
This diagram outlines the logical flow of the experimental design to assess the efficacy of this compound.
Figure 3: Logical Flow of the Experimental Design.
References
Application Notes and Protocols for Ido1-IN-20 in T Cell and Cancer Cell Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion.[1][2] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[3][4] This environment is characterized by tryptophan depletion, which arrests T cell proliferation, and the accumulation of kynurenine metabolites, which can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[5][6][7]
IDO1 is expressed by various tumor cells and immune cells within the tumor microenvironment, often induced by inflammatory cytokines like interferon-gamma (IFN-γ).[3][4][8] Its activity allows cancer cells to escape destruction by the immune system, making it a compelling target for cancer immunotherapy.[1][9]
Ido1-IN-20 is a novel small molecule inhibitor of the IDO1 enzyme.[10] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and prevent the production of immunosuppressive kynurenine. This action is hypothesized to reverse the IDO1-mediated suppression of T cells, thereby enhancing anti-tumor immune responses.[1][11] These application notes provide detailed protocols for utilizing this compound in co-culture experiments involving T cells and cancer cells to evaluate its efficacy in restoring T cell function.
Principle of the Assay
The experimental setup mimics the immunosuppressive tumor microenvironment in vitro.[5] Cancer cells (e.g., SKOV-3 ovarian cancer) are first treated with IFN-γ to induce the expression of the IDO1 enzyme. These IDO1-expressing cancer cells actively deplete tryptophan from the culture medium, creating conditions that suppress the activation and proliferation of co-cultured T cells (e.g., Jurkat T cells or primary human T cells).
The addition of this compound is expected to inhibit the IDO1 enzyme in the cancer cells. This inhibition should prevent tryptophan depletion and kynurenine production, thereby "rescuing" the T cells from the immunosuppressive environment. The primary readouts for the efficacy of this compound are the restoration of T cell proliferation and the secretion of activation markers, such as Interleukin-2 (IL-2).[5]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Cancer Cell IDO1 Induction and Inhibition by this compound
This protocol verifies the ability of this compound to inhibit IFN-γ-induced IDO1 activity in a cancer cell monolayer by measuring the production of kynurenine.
Materials and Reagents:
-
Cancer Cell Line: SKOV-3 (human ovarian carcinoma) or HeLa (human cervical cancer).
-
Culture Medium: McCoy's 5A (for SKOV-3) or DMEM (for HeLa), supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: Human IFN-γ (recombinant), this compound, DMSO (vehicle control).
-
Assay Plate: 96-well flat-bottom tissue culture plate.
-
Detection: Kynurenine detection reagent or HPLC.
Procedure:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).
-
IDO1 Induction: The next day, add 100 µL of medium containing IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression. For negative control wells, add medium without IFN-γ. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium. A typical starting concentration might be 10 µM, diluted in 3-fold steps. Remove the medium from the cells and replace it with 200 µL of medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine using a colorimetric assay kit according to the manufacturer's instructions or by HPLC.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of kynurenine production inhibition against the log concentration of the inhibitor.
Protocol 2: T Cell / Cancer Cell Co-culture Assay
This protocol assesses the ability of this compound to rescue T cell activation from IDO1-mediated immunosuppression.
Materials and Reagents:
-
IDO1-Expressing Cancer Cells: Prepare as described in Protocol 1, steps 1-2.
-
T Cells: Jurkat T cells or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
T Cell Activators: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for Jurkat cells; anti-CD3/CD28 beads for primary T cells.
-
Reagents: this compound, DMSO, Human IL-2 ELISA kit, T cell proliferation assay kit (e.g., MTS or XTT).
Procedure:
-
Prepare Cancer Cells: Seed and induce SKOV-3 cells with IFN-γ (100 ng/mL) in a 96-well plate as described in Protocol 1. Include control wells without IFN-γ treatment (IDO1 negative).
-
Add Inhibitor: On the day of the co-culture, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or vehicle control.
-
Prepare and Add T Cells: Resuspend Jurkat T cells in culture medium. Add T cell activators (e.g., final concentration of 1 µg/mL PHA and 10 ng/mL PMA). Immediately add 100 µL of the T cell suspension to each well of the cancer cell plate, for a final T cell density of 2 x 10⁵ cells/well.
-
Co-culture Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.
-
IL-2 Measurement: After incubation, carefully collect 100 µL of the supernatant without disturbing the cell layers. Measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
T Cell Proliferation Measurement: To the remaining cells in the plate, add 20 µL of MTS or XTT reagent. Incubate for 2-4 hours and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) to quantify viable T cell proliferation.
-
Data Analysis:
-
IL-2 Secretion: Plot the IL-2 concentration against the this compound concentration. Calculate the EC₅₀ (the concentration required to achieve 50% of the maximal rescue of IL-2 production).
-
T Cell Proliferation: Calculate the percentage of T cell proliferation relative to the control wells (T cells co-cultured with non-IFN-γ-treated cancer cells).
-
Data Presentation
Quantitative data should be summarized to compare the effects of this compound across different concentrations. The following tables present representative data based on typical results for potent IDO1 inhibitors.
Table 1: Inhibition of Kynurenine Production by this compound in IFN-γ-Stimulated SKOV-3 Cells
| This compound (nM) | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle) | 5.2 ± 0.4 | 0% |
| 1 | 4.5 ± 0.3 | 13.5% |
| 10 | 2.8 ± 0.2 | 46.2% |
| 100 | 0.7 ± 0.1 | 86.5% |
| 1000 | 0.2 ± 0.05 | 96.2% |
| IC₅₀ (nM) | ~12 nM | - |
Data are represented as mean ± SD. The IC₅₀ value is calculated from a dose-response curve.
Table 2: Rescue of T Cell Function by this compound in a Co-culture Model
| Condition | This compound (nM) | IL-2 Secretion (pg/mL) | T Cell Proliferation (% of Max) |
| T Cell + Cancer Cell (No IFN-γ) | 0 | 1250 ± 98 | 100% |
| T Cell + Cancer Cell (+ IFN-γ) | 0 (Vehicle) | 150 ± 25 | 12% |
| T Cell + Cancer Cell (+ IFN-γ) | 1 | 350 ± 45 | 28% |
| T Cell + Cancer Cell (+ IFN-γ) | 10 | 780 ± 60 | 62% |
| T Cell + Cancer Cell (+ IFN-γ) | 100 | 1150 ± 85 | 92% |
| T Cell + Cancer Cell (+ IFN-γ) | 1000 | 1210 ± 90 | 97% |
| EC₅₀ (nM) for IL-2 Rescue | ~8 nM | - | - |
Data are represented as mean ± SD. Proliferation is normalized to the "No IFN-γ" control, which represents maximal T cell activity in the absence of IDO1 suppression.
Disclaimer: The quantitative data presented in these tables are representative examples for a potent IDO1 inhibitor and should be used for guidance only. Actual IC₅₀ and EC₅₀ values for this compound must be determined experimentally.
References
- 1. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. IDO1 - Biocare Medical [biocare.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IDO1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of IDO1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with IDO1 inhibitors. While this guide provides broad strategies, it is crucial to characterize each new inhibitor, such as Ido1-IN-20, individually.
Frequently Asked Questions (FAQs)
Q1: My IDO1 inhibitor shows activity in a biochemical assay but has unexpected effects in cell-based assays or in vivo. What could be the cause?
A1: Discrepancies between biochemical and cellular activity can arise from several factors. Your inhibitor might have poor cell permeability, be rapidly metabolized, or exhibit off-target effects that mask its on-target activity or introduce confounding biological responses. It is also possible that the inhibitor is a promiscuous compound that interacts with multiple targets, leading to a complex cellular phenotype.
Q2: What are the common off-target effects observed with IDO1 inhibitors?
A2: Off-target effects can vary depending on the chemical scaffold of the inhibitor. Some common off-target liabilities include:
-
Interaction with other heme-containing proteins: Due to the heme-binding nature of many IDO1 inhibitors, they can potentially interact with other hemoproteins.
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Some tryptophan-mimetic inhibitors have been shown to activate the AhR, a ligand-operated transcription factor involved in various cellular processes, which can lead to unintended biological consequences.[1]
-
Modulation of mTOR signaling: Tryptophan analogs can act as "fake nutritional signals" and interfere with the mTOR pathway, which is a central regulator of cell growth and metabolism.[1]
-
Inhibition of related enzymes: Cross-reactivity with Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase 2 (IDO2), other enzymes in the kynurenine pathway, can occur.[2][3]
Q3: How can I determine if my IDO1 inhibitor has off-target effects?
A3: A systematic approach involving a combination of in vitro and in-cell assays is recommended. This includes:
-
Selectivity profiling: Test your inhibitor against a panel of related enzymes (e.g., TDO, IDO2) and a broader panel of kinases and other "off-target" panels.
-
Cell-based counter-screens: Use cell lines that do not express IDO1 to see if your compound still elicits a biological response.
-
Phenotypic screening: Observe the effects of your inhibitor on various cellular processes (e.g., cell viability, proliferation, apoptosis) in different cell lines.
-
Target engagement assays: Directly measure the binding of your inhibitor to IDO1 in cells to confirm on-target activity.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of your IDO1 inhibitor.
Problem 1: Inconsistent IC50 values between biochemical and cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. |
| Compound instability or metabolism | Analyze compound stability in cell culture media and quantify intracellular concentrations using LC-MS/MS. |
| Efflux pump activity | Co-incubate with known efflux pump inhibitors to see if the cellular potency of your compound increases. |
| Off-target toxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at various concentrations to rule out general cytotoxicity.[4] |
Problem 2: Unexpected or paradoxical cellular phenotypes.
| Possible Cause | Troubleshooting Step |
| Off-target engagement | Profile the inhibitor against a broad panel of kinases and GPCRs. Use knockout or knockdown cell lines for suspected off-targets to validate. |
| Activation of compensatory pathways | Perform RNA sequencing or proteomic analysis to identify upregulated or downregulated pathways in response to inhibitor treatment. |
| Compound promiscuity | Test for non-specific activity, such as aggregation-based inhibition, by including detergents like Triton X-100 in your biochemical assays.[2] |
Quantitative Data on Representative IDO1 Inhibitors
The following table summarizes the inhibitory concentrations of several well-characterized IDO1 inhibitors. Note that the specific values can vary depending on the assay conditions.
| Inhibitor | Type | IDO1 IC50 (Biochemical) | IDO1 IC50 (Cell-based) | Selectivity Notes |
| Epacadostat (INCB024360) | Competitive, Heme-binding | ~72 nM[2] | ~7.1 nM[2] | >1000-fold selective over IDO2 and TDO.[5] |
| Navoximod (NLG919) | Competitive | ~67 nM | ~75 nM | Also inhibits TDO with ~20-fold lower potency.[1] |
| BMS-986205 | Irreversible, Apo-IDO1 binder | - | ~9.5 nM[4] | Highly specific for IDO1.[3] |
| 1-Methyl-L-tryptophan (1-MT) | Competitive | ~19 µM (L-isomer)[1] | High µM to mM range[1] | Can have off-target effects through AhR activation and mTOR signaling.[1] |
Experimental Protocols
Protocol 1: Biochemical Assay for IDO1 Inhibitor Potency
This protocol describes a standard method to determine the IC50 value of an inhibitor against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate buffer
-
Test inhibitor (e.g., this compound)
-
96-well plate
-
Spectrophotometer
Methodology:
-
Prepare a reaction buffer containing potassium phosphate, methylene blue, ascorbic acid, and catalase.
-
Add the recombinant IDO1 enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding L-Tryptophan to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, the product of the IDO1 reaction, by adding a colorimetric reagent (e.g., Ehrlich's reagent) and measuring the absorbance at a specific wavelength (e.g., 480 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell-Based Assay for IDO1 Activity and Off-Target Cytotoxicity
This protocol outlines a method to assess the efficacy of an IDO1 inhibitor in a cellular context and simultaneously evaluate its cytotoxic effects.[4][6]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[4]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test inhibitor (e.g., this compound).
-
Reagents for kynurenine detection (as in Protocol 1).
-
Reagents for cell viability assessment (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
-
Plate reader (absorbance and luminescence).
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with an optimal concentration of IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 1.
-
Calculate the IC50 value for IDO1 inhibition in a cellular context.
-
-
Cell Viability Assessment:
-
To the remaining cells in the plate, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) to determine the percentage of viable cells.
-
Calculate the CC50 (50% cytotoxic concentration) to assess the inhibitor's toxicity.
-
Visualizations
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Ido1-IN-20 and Other IDO1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Ido1-IN-20 and other small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The resources below address common challenges, with a focus on overcoming stability issues in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDO1 and why is it a therapeutic target?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity has significant implications for immunology and cancer biology. IDO1 is induced by pro-inflammatory cytokines like interferon-γ (IFN-γ) and is involved in suppressing T-cell and NK cell function, generating regulatory T-cells, and promoting immune tolerance.[2][3] In the context of cancer, IDO1 expression by tumor cells helps them evade the immune system.[2][3] Therefore, inhibiting IDO1 is a promising strategy to enhance anti-tumor immune responses.
Q2: I am observing a decrease in the activity of my IDO1 inhibitor over time in my cell culture media. What could be the cause?
A decrease in inhibitor activity over time in cell culture media can be attributed to several factors:
-
Chemical Instability: The inhibitor molecule itself may be degrading under the experimental conditions (e.g., hydrolysis, oxidation). The presence of certain chemical groups like esters, lactones, or thiols can make a compound more susceptible to degradation.[4]
-
Metabolic Degradation: Cells in the culture may be metabolizing the inhibitor, converting it into inactive forms.
-
Non-specific Binding: The inhibitor may be binding to proteins in the serum of the culture medium or to the plastic of the culture vessel, reducing its effective concentration.
-
Precipitation: The inhibitor may be precipitating out of solution over time, especially if its concentration is close to its solubility limit in the media.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is crucial to follow best practices for small molecule inhibitor storage. While specific instructions for "this compound" are not available, the following general guidelines apply:
-
Solvent Selection: Reconstitute the lyophilized powder in a suitable anhydrous solvent such as DMSO to prepare a high-concentration stock solution.[5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Storage Temperature: Store the aliquots at -20°C or -80°C, protected from light.[5][6]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q4: What are the key parameters to consider when assessing the stability of a small molecule inhibitor like this compound?
To thoroughly assess the stability of an inhibitor, consider the following:
-
Freeze-Thaw Stability: Evaluate the compound's integrity after multiple freeze-thaw cycles.[3]
-
Short-Term Stability (Bench-Top): Determine the stability of the compound in solution at room temperature for the duration of a typical experiment.[3]
-
Long-Term Stability: Assess the stability of the stock solution when stored at the recommended temperature for an extended period.[3]
-
Stability in Biological Matrix: Test the stability of the inhibitor in the specific biological matrix of your experiment (e.g., plasma, cell culture medium) at 37°C.[4]
Troubleshooting Guide: Stability Issues in Long-Term Experiments
This guide provides a structured approach to identifying and resolving common stability-related problems encountered during long-term experiments with IDO1 inhibitors.
Table 1: Troubleshooting Inconsistent or Decreasing Inhibitor Activity
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual loss of inhibitory effect over several days in a continuous cell culture experiment. | Chemical degradation of the inhibitor in the culture medium at 37°C. | 1. Perform a stability study of the inhibitor in the cell culture medium at 37°C over the time course of the experiment. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of intact inhibitor remaining. 2. If degradation is confirmed, replenish the inhibitor at regular intervals by performing partial media changes with fresh inhibitor. |
| High variability in results between experiments performed on different days. | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure the stock solution is properly aliquoted and stored at -80°C. Use a fresh aliquot for each experiment. 3. Perform a quality control check on a new batch of inhibitor. |
| Precipitate observed in the cell culture wells after adding the inhibitor. | The inhibitor concentration exceeds its solubility in the aqueous culture medium. | 1. Determine the aqueous solubility of the inhibitor. 2. If the experimental concentration is too high, consider using a lower, more soluble concentration. 3. Prepare the final dilution in pre-warmed media and mix thoroughly before adding to the cells. |
| Lower than expected potency in cellular assays compared to biochemical assays. | 1. Metabolic inactivation by the cells. 2. Efflux of the inhibitor from the cells by transporters. 3. High protein binding in the cell culture medium. | 1. Investigate the metabolic stability of the inhibitor in the presence of liver microsomes or hepatocytes. 2. Use a lower serum concentration in the cell culture medium if possible, or perform the assay in serum-free medium for a short duration. 3. Co-incubate with known efflux pump inhibitors to see if potency is restored. |
Experimental Protocols
Protocol 1: Assessing the Stability of an IDO1 Inhibitor in Cell Culture Medium
This protocol outlines a method to determine the stability of an IDO1 inhibitor in a typical cell culture medium at 37°C.
Materials:
-
IDO1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a working solution of the IDO1 inhibitor in the complete cell culture medium at the final desired concentration (e.g., 10 µM).
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately store the removed sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of the intact inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its stability profile.
Table 2: Example Data Presentation for Inhibitor Stability in Culture Medium
| Time (hours) | Inhibitor Concentration (µM) (Mean ± SD, n=3) | Percent Remaining (%) |
| 0 | 10.1 ± 0.2 | 100 |
| 2 | 9.8 ± 0.3 | 97.0 |
| 4 | 9.5 ± 0.4 | 94.1 |
| 8 | 8.9 ± 0.5 | 88.1 |
| 24 | 6.2 ± 0.6 | 61.4 |
| 48 | 3.5 ± 0.4 | 34.7 |
| 72 | 1.8 ± 0.3 | 17.8 |
Visualizations
Diagram 1: The IDO1 Pathway and its Role in Immune Suppression
Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, suppressing T-cell immunity.
Diagram 2: Experimental Workflow for Assessing Inhibitor Stability
Caption: A typical workflow for determining the stability of a small molecule inhibitor in a liquid matrix.
Diagram 3: Troubleshooting Logic for Loss of Inhibitor Activity
Caption: A logical flowchart to troubleshoot the loss of inhibitor activity in experiments.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. idtdna.com [idtdna.com]
Technical Support Center: Interpreting Unexpected Results in IDO1 Inhibitor Assays
Welcome to the technical support center for IDO1 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the interpretation of unexpected results during their experiments. While the principles discussed are broadly applicable, we will use the well-characterized IDO1 inhibitor, epacadostat, as a representative example for specific protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDO1 and its inhibitors like epacadostat?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] It converts the essential amino acid L-tryptophan into N-formylkynurenine.[1][2] This process has significant implications for immune regulation. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell and natural killer (NK) cell function, promotes the generation of regulatory T-cells (Tregs), and helps cancer cells evade the immune system.[1]
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme.[3] It acts as a competitive inhibitor with respect to tryptophan, binding to the heme cofactor of the IDO1 enzyme and blocking its catalytic activity.[4] By inhibiting IDO1, epacadostat aims to restore local tryptophan levels, reduce immunosuppressive kynurenine metabolites, and thereby enhance the anti-tumor immune response.[4]
Q2: What are the common types of assays used to measure IDO1 activity?
A2: There are two main categories of assays for measuring IDO1 activity:
-
Cell-Free (Enzymatic) Assays: These assays use purified recombinant IDO1 enzyme. They are useful for determining the direct interaction of a compound with the enzyme and for detailed kinetic studies. Activity is typically measured by quantifying the production of kynurenine from tryptophan.
-
Cell-Based Assays: These assays measure IDO1 activity within a cellular context, often using cancer cell lines (e.g., SKOV-3) that express IDO1, sometimes after stimulation with interferon-gamma (IFN-γ) to upregulate expression.[4][5] These assays provide a more physiologically relevant system as they account for cell permeability, off-target effects, and cellular metabolism of the test compound.[6]
Q3: Why do I see a discrepancy between my cell-free and cell-based assay results for my test compound?
A3: Discrepancies between cell-free and cell-based assay results are common and can arise from several factors:
-
Cell Permeability: Your compound may be a potent inhibitor of the purified enzyme but may not effectively penetrate the cell membrane to reach the intracellular IDO1 enzyme.
-
Off-Target Effects: In a cellular environment, your compound might interact with other cellular components or pathways that indirectly affect IDO1 activity or the downstream measurement of kynurenine.[6]
-
Compound Metabolism: The cells may metabolize your compound into a more or less active form, leading to a different apparent potency compared to the cell-free assay.
-
Redox State of the Enzyme: Cell-free assays often use artificial reducing agents, whereas in a cellular context, the reducing environment is physiological.[6] Some inhibitors may have different affinities for the different redox states of the IDO1 enzyme.[7]
-
Presence of Apo-IDO1: In some cell lines, a significant portion of IDO1 may exist in its inactive, heme-free (apo) form. Some inhibitors, like BMS-986205, preferentially bind to the apo-form, which might not be as prevalent in a cell-free assay setup.[4]
Troubleshooting Guide
Issue 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Recommended Action |
| Autofluorescence of Test Compound | Run a control plate with the test compound in assay medium without cells or enzyme to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., HPLC) or subtracting the background fluorescence. |
| Media Components | Phenol red in some culture media can contribute to background fluorescence. Use a phenol red-free medium for the assay. |
| Contamination | Bacterial or yeast contamination can lead to increased background fluorescence. Routinely check cell cultures for contamination.[8] |
| Non-specific Reaction of Developer | Ensure the fluorogenic developer is specific for the product of the IDO1 reaction (N-formylkynurenine or kynurenine).[9][10] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. Variations in cell density can affect results.[11] |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile medium or PBS.[8] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well. |
| Cell Clumping | Ensure single-cell suspension before plating. Cell clumps can lead to uneven growth and IDO1 activity. |
Issue 3: Unexpected IC50 Values or a Shift in Potency
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the stock concentration of your inhibitor and perform serial dilutions accurately. |
| Time-Dependent Inhibition | Some inhibitors may exhibit time-dependent inhibition. An IC50 shift assay, where the inhibitor is pre-incubated with the enzyme or cells for a period before adding the substrate, can help determine this.[12] |
| Assay Conditions | Factors like substrate (tryptophan) concentration, enzyme concentration, and incubation time can influence the apparent IC50. Ensure these are consistent across experiments. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines, potentially altering their response to inhibitors. Use cells within a defined low passage number range for all experiments.[8][11] |
Issue 4: No or Low IDO1 Activity Detected
| Potential Cause | Recommended Action |
| Insufficient IFN-γ Stimulation (Cell-Based) | Confirm the activity of your IFN-γ stock. Optimize the concentration and incubation time for IFN-γ stimulation to achieve robust IDO1 expression.[4][5] |
| Inactive Recombinant Enzyme (Cell-Free) | Ensure proper storage and handling of the recombinant IDO1 enzyme. Avoid repeated freeze-thaw cycles. Include a positive control with a known active enzyme.[13] |
| Low Cell Viability | Assess cell viability after treatment with your test compound. Cytotoxicity can lead to a decrease in IDO1 activity that is not due to direct inhibition.[4][5] |
| Incorrect Assay Buffer Components | Cell-free IDO1 assays require specific co-factors and reducing agents. Ensure all components are present at the correct concentrations.[14] |
Experimental Protocols
Cell-Based IDO1 Activity Assay using SKOV-3 Cells
This protocol is adapted from methodologies used for screening IDO1 inhibitors like epacadostat in a cellular context.[4][5]
Materials:
-
SKOV-3 ovarian cancer cell line
-
McCoy's 5a medium with 10% FBS
-
Recombinant human IFN-γ
-
L-tryptophan
-
Test inhibitor (e.g., Epacadostat) and vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
Reagents for kynurenine detection (e.g., by HPLC or a fluorometric kit)
Protocol:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.
-
IDO1 Induction: The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., epacadostat) in fresh assay medium containing 50 µg/mL L-tryptophan.
-
Replace the medium in the cell plate with 200 µL of the assay medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the kynurenine concentration using a validated method such as HPLC or a commercially available kynurenine detection kit.
-
Data Analysis: Plot the percentage of kynurenine production relative to the vehicle control against the log of the inhibitor concentration. Use a four-parameter logistic nonlinear regression model to determine the IC50 value.[4]
Data Presentation
Table 1: Representative IC50 Values of IDO1 Inhibitors in a SKOV-3 Cell-Based Assay
| Compound | IC50 (nM) | Maximum Inhibition (%) | Mechanism of Action |
| Epacadostat | ~15.3 | 100% | Competitive, reversible, binds to holo-IDO1 |
| BMS-986205 | ~9.5 | ~80% | Irreversible, competes with heme for apo-IDO1 |
Data adapted from Oncotarget, 2018.[4]
Visualizations
IDO1 Signaling Pathway and Point of Inhibition
Caption: IDO1 pathway and inhibition by epacadostat.
Experimental Workflow for a Cell-Based IDO1 Assay
Caption: Workflow for a cell-based IDO1 inhibitor assay.
Troubleshooting Logic for High Variability
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ido1-IN-20 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of Ido1-IN-20 for in vivo studies. Given that this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1) with low aqueous solubility, these guidelines are designed to address common challenges encountered during its formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate in vivo exposure of this compound?
The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility. This can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low systemic bioavailability.[1] Consequently, achieving therapeutic concentrations in plasma and target tissues can be difficult, potentially leading to inconclusive or misleading results in efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Q2: What are the initial steps to consider when formulating this compound for oral administration in preclinical species?
The initial step is to determine the physicochemical properties of this compound, particularly its solubility in a range of pharmaceutically acceptable solvents and vehicles. Based on its properties, a suitable formulation strategy can be developed. Common approaches for poorly soluble compounds include suspensions, solutions in co-solvents, or more advanced formulations like solid dispersions and lipid-based systems.[2]
Q3: How can I assess the in vivo efficacy of my this compound formulation?
The in vivo efficacy of an this compound formulation is typically assessed by measuring its ability to inhibit the IDO1 enzyme. This is often done by quantifying the levels of tryptophan (the substrate of IDO1) and kynurenine (the product) in plasma or tumor tissue.[3][4] A successful formulation should lead to a significant reduction in kynurenine levels and an increase in the tryptophan-to-kynurenine ratio following administration.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Cause 1: Poor Dissolution and Absorption
-
Solution: Improve the solubility and dissolution rate of this compound.
-
Formulation Optimization: Consider formulating this compound as a micronized suspension, an amorphous solid dispersion, or a self-emulsifying drug delivery system (SEDDS).[2][5]
-
Vehicle Selection: Utilize vehicles containing solubilizing agents such as polyethylene glycol (PEG), polysorbate 80 (Tween 80), or cyclodextrins.[6][7][8]
-
Possible Cause 2: Precipitation of the Compound in the GI Tract
-
Solution: Prevent precipitation upon dilution in the gastrointestinal fluid.
-
Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state.
-
Lipid-Based Formulations: Formulations such as SEDDS can form fine emulsions in the gut, which can keep the drug in a solubilized state.
-
Issue 2: No Significant Change in Kynurenine Levels Despite Dosing
Possible Cause 1: Insufficient Drug Exposure at the Target Site
-
Solution: Enhance the systemic bioavailability of this compound.
-
Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies, though this may require different formulation strategies.
-
Dose Escalation: Carefully escalate the dose while monitoring for any potential toxicity.
-
Possible Cause 2: Rapid Metabolism of this compound
-
Solution: Characterize the pharmacokinetic profile of this compound.
-
PK Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of the compound. This will help in designing an appropriate dosing regimen.
-
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
-
Materials: this compound, 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water, mortar and pestle, sonicator.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small volume of the 0.5% MC solution to the powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and ensure homogeneity.
-
Administer to animals via oral gavage at the desired dose volume.
-
Protocol 2: Preparation of a Solubilized Formulation using Co-solvents
-
Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Polysorbate 80 (Tween 80), sterile saline.
-
Procedure:
-
Prepare a vehicle mixture, for example, 10% DMSO, 40% PEG 400, and 50% sterile water.
-
Dissolve the required amount of this compound in the DMSO component first.
-
Gradually add the PEG 400 while vortexing.
-
Finally, add the sterile water to the solution.
-
Ensure the final solution is clear and free of precipitation before administration.
-
Quantitative Data Summary
Table 1: Example Formulations for Poorly Soluble IDO1 Inhibitors
| Formulation Type | Vehicle Composition | Drug Loading (mg/mL) | Key Advantage |
| Suspension | 0.5% Methylcellulose in water | 1 - 20 | Simple to prepare, suitable for initial screening. |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% water | Up to 10 | Achieves a true solution, may improve absorption. |
| Lipid-Based (SEDDS) | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol) | 20 - 50 | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism.[8] |
Table 2: Representative Pharmacokinetic Parameters of Oral IDO1 Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |
| Navoximod (GDC-0919) | Mouse | 100 | ~15 | ~1 | ~60 | Good |
| Epacadostat (INCB024360) | Mouse | 50 | 9.3 ± 2.2 | ~2 | 36.4 ± 9 | Not Reported |
Note: Data for Navoximod and Epacadostat are provided as representative examples for potent IDO1 inhibitors. Actual pharmacokinetic parameters for this compound will need to be determined experimentally.
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Early Formulation | Evotec [evotec.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of a novel small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating IDO1-IN-20 in Primary Cell Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing potential toxicity issues encountered when using the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO1-IN-20, in primary cell cultures. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In many cancer types, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its derivatives. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby creating an immunosuppressive environment that allows tumor cells to evade the host immune system. By inhibiting IDO1, this compound aims to restore local tryptophan levels, reduce the production of immunosuppressive kynurenine, and subsequently enhance anti-tumor immune responses.
Q2: What are the potential causes of toxicity of IDO1 inhibitors in primary cell cultures?
Toxicity from IDO1 inhibitors in primary cell cultures can arise from several factors:
-
Off-target effects: The inhibitor may interact with other cellular targets besides IDO1, leading to unintended biological consequences and cytotoxicity.[3]
-
High concentrations: Excessive concentrations of the inhibitor can lead to non-specific toxicity and cell death. It is crucial to determine the optimal, non-toxic concentration range for each primary cell type.
-
Metabolite accumulation: While the goal is to reduce kynurenine, the inhibition of IDO1 might lead to the accumulation of other tryptophan metabolites that could have unforeseen effects on cell viability.
-
Sensitivity of primary cells: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. Their metabolic state and proliferation rate can influence their susceptibility to drug-induced toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. It is important to use the lowest effective concentration of the solvent and include appropriate vehicle controls in experiments.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell culture?
A dose-response experiment is essential to determine the optimal concentration of this compound that effectively inhibits IDO1 without causing significant cytotoxicity. This typically involves treating the primary cells with a range of this compound concentrations and assessing both IDO1 activity (e.g., by measuring kynurenine levels) and cell viability (e.g., using an MTT or CellTiter-Glo assay). The ideal concentration will show significant inhibition of IDO1 activity while maintaining high cell viability (e.g., >90%).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed after treatment with this compound. | The concentration of this compound is too high. | Perform a dose-response curve to identify a lower, non-toxic concentration. Start with a wide range of concentrations and narrow down to the optimal range. |
| The primary cell type is particularly sensitive to the compound. | Reduce the incubation time with this compound. Consider using a different, less sensitive primary cell type if the experimental design allows. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific primary cells (typically <0.5% for DMSO). Include a vehicle control (solvent only) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in primary cell isolates. | Use primary cells from the same donor or lot whenever possible. If using cells from different donors, perform experiments on multiple donor samples to ensure reproducibility. |
| Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well for all experiments. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. | |
| No inhibition of IDO1 activity observed. | The concentration of this compound is too low. | Increase the concentration of this compound. Refer to your dose-response data to select a higher, yet non-toxic, concentration. |
| IDO1 is not expressed or is expressed at very low levels in the primary cells. | Confirm IDO1 expression in your primary cells using techniques like Western blotting, qPCR, or immunofluorescence. IDO1 expression can often be induced by treating cells with interferon-gamma (IFN-γ). | |
| The assay for measuring IDO1 activity is not sensitive enough. | Use a more sensitive assay for detecting kynurenine, such as HPLC or a commercially available ELISA kit. |
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound toxicity in a wide range of primary cell cultures is not yet publicly available. The following table provides a template with example data based on typical ranges observed for other IDO1 inhibitors. Researchers must perform their own dose-response experiments to determine the precise values for their specific experimental system.
| Parameter | Example Cell Type | This compound Concentration | Result | Notes |
| IC50 (IDO1 Inhibition) | Human peripheral blood mononuclear cells (PBMCs) | 10 nM - 1 µM | 50% inhibition of kynurenine production | Varies depending on IFN-γ stimulation and donor variability. |
| CC50 (Cytotoxicity) | Human PBMCs | > 10 µM | 50% reduction in cell viability | A high CC50 value relative to the IC50 is desirable. |
| Optimal Working Concentration | Human PBMCs | 100 nM - 500 nM | >80% IDO1 inhibition with >90% cell viability | Determined from dose-response curves. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in Primary Cell Cultures
This protocol describes a method to assess the cytotoxic effects of this compound on primary cells using a standard MTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that causes a 50% reduction in cell viability).
Protocol 2: Measurement of IDO1 Activity via Kynurenine Quantification
This protocol outlines the measurement of IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant using a colorimetric assay.
Materials:
-
Primary cells expressing IDO1 (or induced with IFN-γ)
-
Complete cell culture medium
-
This compound
-
Interferon-gamma (IFN-γ, optional, for inducing IDO1 expression)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding and IDO1 Induction (if necessary): Seed primary cells in a 96-well plate. If IDO1 expression is low, treat the cells with an optimal concentration of IFN-γ for 24 hours to induce IDO1 expression.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Kynurenine Assay:
-
Add TCA to each supernatant sample to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Incubate at room temperature for 10-20 minutes to allow color development.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in each sample. Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the untreated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound toxicity and efficacy.
Caption: Troubleshooting logic for high cell death in primary cell cultures.
References
Minimizing Variability in Ido1-IN-20 Experimental Replicates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in experimental replicates using the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-20. By addressing common issues encountered during in vitro and cell-based assays, this guide aims to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites.[1][2] This action can help to reactivate immune cells, such as T cells, within the tumor microenvironment.[2]
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in experiments with this compound and other small molecule IDO1 inhibitors can arise from several factors:
-
Enzyme Activity and Stability: The IDO1 enzyme is a heme-containing oxidoreductase, and its activity is sensitive to the redox environment. Inconsistent handling of the enzyme or the presence of oxidizing or reducing agents in the assay can lead to significant variability.
-
Reagent Preparation and Handling: Inconsistent concentrations of substrates (L-tryptophan), cofactors (methylene blue, ascorbic acid in enzymatic assays), and the inhibitor itself can lead to variable results. The stability of this compound in different solvents and media should also be considered.
-
Cell-Based Assay Conditions: For cellular assays, factors such as cell line authenticity, passage number, cell density, and the method of IDO1 induction (e.g., with interferon-gamma) are critical variables that need to be tightly controlled.
-
Assay-Specific Parameters: The choice of assay readout (e.g., absorbance, fluorescence, HPLC-based detection of kynurenine) and the specific protocol can introduce variability. It is crucial to use a validated and consistent assay method.
Q3: How should I prepare and store this compound to ensure consistent activity?
A3: For optimal and reproducible results, follow these guidelines for preparing and storing this compound:
-
Solvent Selection: Use a high-purity, anhydrous solvent recommended by the manufacturer for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is a common choice for small molecule inhibitors.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system, which can have off-target effects.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C and protect them from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Ensure thorough mixing before use.
Troubleshooting Guides
Enzymatic Assays
Issue: High variability between replicate wells in an IDO1 enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate and use precise pipettes. For small volumes, use low-retention tips. |
| Incomplete Mixing | Gently mix the assay plate after adding each reagent, especially the enzyme and inhibitor. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent environment. |
| Temperature Fluctuations | Ensure the assay plate is incubated at a stable and uniform temperature. |
| Enzyme Instability | Keep the recombinant IDO1 enzyme on ice at all times and use it within its recommended stability window. Avoid repeated freeze-thaw cycles. |
Issue: Lower than expected or no inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Degraded Inhibitor | Use a fresh aliquot of this compound. Test the activity of a known IDO1 inhibitor as a positive control. |
| Suboptimal Assay Conditions | Optimize the concentrations of L-tryptophan and cofactors (ascorbic acid, methylene blue). The concentration of L-tryptophan should be near its Km for IDO1 to accurately determine the IC50 of a competitive inhibitor. |
| Inactive Enzyme | Test the activity of the recombinant IDO1 enzyme with a positive control substrate or in the absence of any inhibitor. |
Cell-Based Assays
Issue: Inconsistent IDO1 expression levels after induction with interferon-gamma (IFN-γ).
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells, as confluency can affect IFN-γ signaling. |
| IFN-γ Activity | Use a fresh aliquot of IFN-γ and verify its activity. Optimize the concentration and incubation time for maximal IDO1 induction in your specific cell line. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and gene expression. |
Issue: High background signal or off-target effects.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Test the effect of the solvent (e.g., DMSO) alone on cell viability and IDO1 activity at the concentrations used in the experiment. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your IDO1 activity assay to ensure that the observed inhibition is not due to cell death. |
| Off-Target Inhibition | If possible, test this compound against other related enzymes (e.g., IDO2, TDO) to confirm its selectivity. |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol is adapted from standard procedures for assessing IDO1 inhibitors and should be optimized for this compound.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
96-well microplate (black, clear bottom for absorbance measurement)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh solutions of L-tryptophan, ascorbic acid, methylene blue, and catalase in potassium phosphate buffer.
-
-
Assay Setup:
-
Add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of this compound dilutions (in buffer) to the test wells. Add 10 µL of buffer with the same DMSO concentration to the control wells.
-
Add 20 µL of a mixture containing ascorbic acid (final concentration 20 mM), methylene blue (final concentration 10 µM), and catalase (final concentration 100 µg/mL).
-
Add 10 µL of recombinant IDO1 enzyme (final concentration to be optimized for linear product formation).
-
-
Initiate Reaction:
-
Add 10 µL of L-tryptophan solution (final concentration to be optimized, e.g., 200 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop Reaction and Develop Signal:
-
Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA).
-
Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 80 µL of the supernatant to a new plate.
-
Add 80 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
-
Readout:
-
Measure the absorbance at 490-492 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol is a general guideline for assessing the potency of this compound in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
Human interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in Protocol 1) or HPLC system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
-
IDO1 Induction:
-
The following day, treat the cells with an optimized concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 1 (steps 5-7) or by a more sensitive method like HPLC.
-
-
Data Analysis:
-
Determine the cellular IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
-
Quantitative Data Summary
The following tables provide example data for well-characterized IDO1 inhibitors. Similar tables should be generated for this compound through experimental validation to establish its potency and variability profile.
Table 1: Example IC50 Values for Reference IDO1 Inhibitors
| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Epacadostat | ~10 | ~50 |
| Navoximod | ~70 | ~200 |
Data are approximate and can vary depending on the specific assay conditions.
Table 2: Example of Replicate Variability in an IDO1 Enzymatic Assay
| This compound (nM) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Standard Deviation |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | 8 | 12 | 10 | 10 | 2 |
| 10 | 45 | 55 | 50 | 50 | 5 |
| 100 | 92 | 88 | 90 | 90 | 2 |
| 1000 | 98 | 99 | 97 | 98 | 1 |
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Screening
Caption: General workflow for screening this compound in a cell-based assay.
References
Technical Support Center: Validating Ido1-IN-20 Target Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the target specificity of the novel inhibitor, Ido1-IN-20, in a new cell line. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDO1 inhibitors like this compound?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In many cancer types, the overexpression of IDO1 leads to a depletion of tryptophan and the accumulation of kynurenine and other metabolites. This microenvironment suppresses the proliferation and activation of T cells, thereby promoting immune tolerance for the tumor. This compound is designed to inhibit the enzymatic activity of IDO1, restoring local tryptophan levels and reducing kynurenine production. This, in turn, is expected to alleviate immune suppression and enhance anti-tumor immune responses.
Q2: How can I confirm that this compound is engaging with the IDO1 target in my new cell line?
Target engagement can be confirmed using several methods. A common approach is a cellular thermal shift assay (CETSA), which measures the change in the thermal stability of a protein when a ligand is bound. An effective inhibitor like this compound will increase the melting temperature of the IDO1 protein. Another method is a direct enzymatic assay using cell lysates treated with this compound to measure the conversion of tryptophan to N-formylkynurenine. A reduction in enzymatic activity in treated lysates compared to controls would indicate target engagement.
Q3: What are the expected downstream effects of IDO1 inhibition by this compound?
The primary downstream effect of IDO1 inhibition is the modulation of tryptophan and kynurenine levels. Specifically, successful inhibition by this compound should result in:
-
An increase in the extracellular concentration of tryptophan.
-
A decrease in the extracellular concentration of kynurenine.
These changes can be quantified using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Q4: My cell line shows low endogenous expression of IDO1. How can I validate the specificity of this compound?
For cell lines with low or absent endogenous IDO1 expression, it is recommended to use a model system with induced or overexpressed IDO1. A common method is to stimulate the cells with interferon-gamma (IFNγ), which is a known inducer of IDO1 expression. Alternatively, you can use a cell line that has been genetically engineered to stably overexpress IDO1. This will provide a sufficient dynamic range to observe the effects of this compound.
Q5: How can I assess potential off-target effects of this compound?
Assessing off-target effects is crucial for validating the specificity of any inhibitor. A recommended approach is to perform a proteome-wide thermal shift assay (PTSA) or a chemical proteomics screen to identify other proteins that may bind to this compound. Additionally, evaluating the inhibitor in an IDO1-knockout or IDO1-knockdown version of your cell line can help to distinguish between on-target and off-target effects. If the observed cellular phenotype persists in the absence of IDO1, it is likely due to an off-target interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in kynurenine levels after this compound treatment. | 1. Low or no IDO1 expression in the cell line. 2. Insufficient concentration of this compound. 3. This compound is inactive or degraded. | 1. Verify IDO1 expression via Western blot or qPCR. If low, induce with IFNγ or use an IDO1-overexpressing cell line. 2. Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Check the stability and purity of the this compound compound. |
| High cell toxicity observed at effective this compound concentrations. | 1. Off-target effects of this compound. 2. The solvent used to dissolve this compound is toxic to the cells. | 1. Test the effect of this compound in an IDO1-knockout cell line to see if the toxicity is independent of IDO1. 2. Perform a vehicle control experiment to assess the toxicity of the solvent at the same concentration used for this compound. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent timing of treatment or sample collection. 3. Pipetting errors. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize all incubation times and collection points. 3. Calibrate pipettes and use careful pipetting techniques. |
Experimental Protocols
Protocol 1: Western Blot for IDO1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kynurenine Measurement by HPLC
-
Sample Preparation: Collect cell culture supernatant and deproteinize by adding an equal volume of 10% trichloroacetic acid (TCA). Centrifuge to pellet the precipitated protein.
-
HPLC Analysis: Inject the cleared supernatant onto a C18 reverse-phase HPLC column.
-
Mobile Phase: Use a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) in a gradient elution.
-
Detection: Monitor the eluent for kynurenine absorbance at 365 nm.
-
Quantification: Calculate the concentration of kynurenine by comparing the peak area to a standard curve generated with known concentrations of kynurenine.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Kynurenine Production
| This compound Concentration (nM) | Kynurenine Concentration (μM) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 10.2 ± 0.8 | 0% |
| 1 | 8.5 ± 0.6 | 16.7% |
| 10 | 5.1 ± 0.4 | 50.0% |
| 100 | 1.2 ± 0.2 | 88.2% |
| 1000 | 0.3 ± 0.1 | 97.1% |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (μM) | Melting Temperature (°C) (Mean ± SD) | ΔTm (°C) |
| Vehicle | - | 52.1 ± 0.3 | - |
| This compound | 10 | 58.6 ± 0.4 | +6.5 |
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound target specificity.
Validation & Comparative
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Ido1-IN-20 and navoximod. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decisions in research and development.
Mechanism of Action
Both this compound and navoximod are inhibitors of the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[2][4] In the context of cancer, the overexpression of IDO1 by tumor cells or immune cells in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[1] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation and function of regulatory T cells (Tregs), thereby allowing tumor cells to evade immune surveillance.[5] By blocking the enzymatic activity of IDO1, both this compound and navoximod aim to restore local tryptophan levels, reduce immunosuppressive kynurenine concentrations, and subsequently reinvigorate the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and navoximod, providing a direct comparison of their potency and cellular activity.
Table 1: In Vitro Enzymatic and Cellular Potency
| Compound | Target | Assay Type | Potency (Ki) | Potency (IC₅₀/EC₅₀) | Cell Line | Reference |
| This compound | IDO1 | Cellular | Not Reported | 69 nM (EC₅₀) | HEK-293T | [6] |
| Navoximod | IDO1 | Enzymatic | 7 nM | 75 nM (EC₅₀) | Not Applicable | [6] |
| IDO1 | Cellular | Not Reported | 70 nM (EC₅₀) | HeLa | ||
| IDO1 | Cellular (T-cell proliferation) | Not Reported | 90 nM (EC₅₀) | Human MLR |
Table 2: In Vivo Efficacy of Navoximod
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mice | B16F10 melanoma | Navoximod + pmel-1/vaccine | ~95% reduction in tumor volume compared to vaccine alone | [6] |
| Mice | Genetically engineered murine glioma | Navoximod (alone or with radiotherapy) | Enhanced survival when combined with TMZ + RT |
Note: In vivo efficacy data for this compound is not publicly available at the time of this publication.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
HeLa Cell-Based IDO1 Inhibition Assay (for Navoximod)
This assay is commonly used to determine the cellular potency of IDO1 inhibitors.
-
Cell Culture: Human cervical cancer (HeLa) cells are cultured in appropriate media and seeded into 96-well plates.
-
IDO1 Induction: To induce the expression of the IDO1 enzyme, the cells are treated with recombinant human interferon-gamma (IFN-γ).
-
Compound Treatment: Following IFN-γ stimulation, the cells are incubated with varying concentrations of the test compound (e.g., navoximod).
-
Kynurenine Measurement: After a set incubation period, the cell culture supernatant is collected. The concentration of kynurenine, the product of IDO1 activity, is measured. This is often done colorimetrically after chemical conversion of N-formylkynurenine to kynurenine and reaction with Ehrlich's reagent, or by using analytical methods such as HPLC or LC-MS.
-
Data Analysis: The percentage of IDO1 inhibition is calculated for each compound concentration relative to a vehicle-treated control. The EC₅₀ value, the concentration at which 50% of IDO1 activity is inhibited, is then determined by fitting the data to a dose-response curve.
Human Mixed Lymphocyte Reaction (MLR) Assay (for Navoximod)
The MLR assay assesses the ability of a compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
Co-culture: PBMCs from the two donors are co-cultured. The genetic differences between the donors lead to an allogeneic response, where T-cells from one donor proliferate in response to the antigens presented by the cells of the other donor.
-
IDO1-mediated Suppression: To model the immunosuppressive tumor microenvironment, IDO1-expressing cells (e.g., IFN-γ-treated dendritic cells) are included in the co-culture, which suppresses T-cell proliferation.
-
Compound Treatment: The co-cultures are treated with various concentrations of the IDO1 inhibitor (e.g., navoximod).
-
Proliferation Measurement: T-cell proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) that is diluted with each cell division.
-
Data Analysis: The ability of the compound to reverse the IDO1-mediated suppression of T-cell proliferation is quantified, and an EC₅₀ value is determined.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: The IDO1 pathway promotes immune suppression in tumors.
Caption: A typical workflow for assessing IDO1 inhibitor potency.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ido1-IN-20 and Other Leading IDO1 Inhibitors for Preclinical Research
For Immediate Release
This guide provides a comprehensive comparison of the investigational IDO1 inhibitor, Ido1-IN-20, with other well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Epacadostat, Linrodostat, and Navoximod. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical study design. This document summarizes key efficacy data and provides detailed experimental methodologies.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By catabolizing the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment. This mechanism is often exploited by tumor cells to evade immune surveillance. Consequently, inhibitors of IDO1 are a promising class of therapeutics in oncology, aiming to restore anti-tumor immunity. This guide will objectively compare the in vitro efficacy of this compound (represented by the well-characterized inhibitor Epacadostat due to the limited public data on this compound) against other prominent IDO1 inhibitors.
Comparative Efficacy of IDO1 Inhibitors
The following table summarizes the in vitro potency of this compound (represented by Epacadostat) and other selected IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for evaluating the efficacy of these compounds in both enzymatic and cell-based assays.
| Inhibitor | IC50 (Enzymatic Assay) | IC50 / EC50 (Cell-Based Assay) | Ki |
| This compound (as Epacadostat) | ~10 nM[1][2] | ~71.8 nM[3] | 7 nM[1] |
| Linrodostat (BMS-986205) | 1.7 nM[4][5] | 1.1 nM (HEK293-IDO1 cells)[4][6] | Not Reported |
| Navoximod (GDC-0919) | Not Reported | 75 nM[7][8] | 7 nM[7][8] |
IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IDO1 signaling pathway and the mechanism of action for IDO1 inhibitors.
Caption: IDO1 pathway and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are representative protocols for enzymatic and cell-based IDO1 inhibition assays.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1 enzyme.
Caption: Enzymatic IDO1 inhibition assay workflow.
A typical enzymatic assay protocol involves the use of recombinant human IDO1 protein. The reaction mixture contains the enzyme, assay buffer (e.g., 50mM potassium phosphate buffer, pH 6.5), cofactors such as 20mM ascorbate and 10μM methylene blue, and catalase.[9] The test inhibitor is added at varying concentrations before initiating the reaction with L-tryptophan. The reaction is incubated at 37°C and then stopped, often with trichloroacetic acid. The product, N-formylkynurenine, is then hydrolyzed to kynurenine, which can be quantified spectrophotometrically.[9]
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular context, providing data that may better reflect in vivo efficacy.
Caption: Cell-based IDO1 inhibition assay workflow.
For cell-based assays, a human cancer cell line known to express IDO1, such as HeLa or SKOV-3, is typically used.[9][10] Cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[9][10] The cells are then treated with the IDO1 inhibitor at a range of concentrations. After an incubation period, the cell culture supernatant is collected. The amount of kynurenine in the supernatant is measured, often after chemical hydrolysis of N-formylkynurenine, using a colorimetric reagent like p-dimethylaminobenzaldehyde (p-DMAB).[9]
Conclusion
This guide provides a comparative overview of the in vitro efficacy of several leading IDO1 inhibitors. Based on the available data for the well-characterized inhibitor Epacadostat, this compound is expected to be a potent inhibitor of the IDO1 enzyme. Its efficacy is comparable to that of Navoximod and shows strong potential for further preclinical and clinical development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and validate these findings in their specific research models.
References
- 1. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ido1-IN-20 vs. Linrodostat in IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido1-IN-20 and Linrodostat (BMS-986205). This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating a tolerogenic microenvironment.[2][3] This mechanism is often exploited by cancer cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[2][4] This guide provides a comparative analysis of two small molecule inhibitors targeting IDO1: this compound and the clinical-stage compound, linrodostat.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and linrodostat, focusing on their in vitro inhibitory potency against the IDO1 enzyme. Direct head-to-head experimental data under identical conditions is limited in the public domain; therefore, the presented values are derived from separate studies and should be interpreted with this consideration.
| Parameter | This compound | Linrodostat (BMS-986205) |
| Target | IDO1 | IDO1 |
| Mechanism of Action | Information not publicly available | Irreversible, suicide inhibitor; competes with heme for binding to the apo-form of IDO1.[5][6] |
| IC50 (HeLa cell-based assay) | Not Available | ~1.7 nM[1] |
| IC50 (HEK293-hIDO1 cell-based assay) | Not Available | 1.1 nM[7] |
| IC50 (SKOV-3 cell-based assay) | Not Available | ~9.5 nM[6] |
| Selectivity over TDO | Information not publicly available | High selectivity for IDO1 over TDO.[8] |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not extensively detailed in publicly available literature. It is categorized as an IDO1 inhibitor, implying it interferes with the enzyme's ability to metabolize tryptophan.[9]
Linrodostat (BMS-986205): Linrodostat is a potent and selective irreversible inhibitor of IDO1.[10] Its mechanism involves competing with the heme cofactor for binding to the apo-form of the IDO1 enzyme.[5] Once bound, it prevents the re-binding of heme, thereby locking the enzyme in an inactive state. This "suicide inhibition" mechanism leads to a sustained blockade of IDO1 activity.
Signaling Pathway: IDO1 and the Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the intended point of intervention for inhibitors like this compound and linrodostat.
Caption: IDO1 Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments used to characterize IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available assay kits and published literature.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Cofactor solution (e.g., 20 mM Ascorbic Acid, 10 µM Methylene Blue, 0.2 mg/mL Catalase)
-
Test compounds (this compound, linrodostat) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of the cofactor solution to all wells.
-
Initiate the reaction by adding 20 µL of recombinant IDO1 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cellular IDO1 Activity Assay (HeLa Cells)
This protocol is based on established methods for measuring IDO1 activity in a cellular context.[5][12]
Objective: To assess the ability of a test compound to inhibit IDO1 activity in human cells.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
Test compounds (this compound, linrodostat) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Simultaneously, add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect 150 µL of the cell culture supernatant from each well.
-
Add 15 µL of 6.1 N TCA to each supernatant sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Quantify the kynurenine concentration using a standard curve and calculate the IC50 value for each compound.
Experimental Workflow: IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel IDO1 inhibitors.
Caption: IDO1 Inhibitor Screening Workflow.
Conclusion
This guide provides a comparative overview of this compound and linrodostat based on currently available data. Linrodostat is a well-characterized, potent, and irreversible inhibitor of IDO1 with demonstrated activity in cellular assays. In contrast, detailed experimental data for this compound is not as readily available in the public domain, which limits a direct and comprehensive head-to-head comparison. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the relative performance of these and other novel IDO1 inhibitors. As more data on emerging IDO1 inhibitors like this compound becomes available, a more complete comparative analysis will be possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ido1-IN-20's Selectivity for IDO1 Over IDO2 and TDO
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Ido1-IN-20, focusing on its inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) versus the closely related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).
IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] By degrading tryptophan, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system.[1] Consequently, inhibitors of IDO1 are being actively investigated as potential cancer immunotherapies. However, the presence of two other enzymes, IDO2 and TDO, which catalyze the same initial step in tryptophan metabolism, necessitates the development of selective IDO1 inhibitors to minimize off-target effects and enhance therapeutic efficacy.
Quantitative Comparison of Inhibitory Activity
| Compound | IDO1 IC50 | IDO2 IC50 | TDO IC50 | Selectivity (IDO1 vs. IDO2) | Selectivity (IDO1 vs. TDO) |
| Epacadostat | 10 nM | >1000 x IDO1 IC50 | >1000 x IDO1 IC50 | >1000-fold | >1000-fold |
Signaling Pathway of IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the tryptophan catabolism pathway and the mechanism of its inhibition.
Caption: Inhibition of the IDO1 enzyme by this compound blocks the conversion of tryptophan to kynurenine, thereby mitigating immune suppression.
Experimental Protocols
The determination of IC50 values and selectivity relies on robust enzymatic assays. Below are detailed methodologies for conducting such experiments for IDO1, IDO2, and TDO.
IDO1 Enzymatic Assay Protocol
This protocol is adapted from standard biochemical assays for IDO1 inhibition.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Add DMAB reagent to each well, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
IDO2 and TDO Enzymatic Assay Protocols
Similar principles apply to the enzymatic assays for IDO2 and TDO, with some modifications to the reaction conditions and enzyme sources.
-
Enzyme Source: Use recombinant human IDO2 or TDO enzyme.
-
Substrate Concentration: The optimal L-tryptophan concentration may vary between the enzymes and should be determined empirically, typically around the Km value for each enzyme.
-
Buffer Conditions: While potassium phosphate buffer is commonly used, the optimal pH may differ slightly for IDO2 and TDO.
-
Detection Method: The kynurenine detection method using DMAB is applicable to all three enzyme assays.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the selectivity of an inhibitor against IDO1, IDO2, and TDO.
Caption: Workflow for determining the selectivity of an inhibitor by comparing its IC50 values against IDO1, IDO2, and TDO.
By following these rigorous experimental protocols and comparative analyses, researchers can accurately determine the selectivity profile of novel IDO1 inhibitors like this compound, a critical step in the development of new and effective cancer immunotherapies.
References
In vivo comparison of Ido1-IN-20 and other IDO1 inhibitors in syngeneic mouse models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ido1-IN-20 and other leading Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, supported by experimental data from syngeneic mouse models.
This guide provides a head-to-head comparison of the in vivo efficacy of this compound, a novel IDO1 inhibitor, against other well-characterized inhibitors such as Epacadostat, Navoximod (GDC-0919), and Linrodostat (BMS-986205). The data presented is compiled from preclinical studies in established syngeneic mouse tumor models, offering valuable insights for researchers in immuno-oncology and drug development.
IDO1 Signaling Pathway and Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T cells, promotes the generation of regulatory T cells (Tregs), and recruits myeloid-derived suppressor cells (MDSCs), ultimately leading to an immunosuppressive environment that allows tumors to evade immune destruction.[2][3] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring anti-tumor immunity.
Caption: The IDO1 pathway promotes immune evasion by depleting tryptophan and producing kynurenine.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies comparing the in vivo performance of this compound and other IDO1 inhibitors in commonly used syngeneic mouse models.
Table 1: In Vivo Efficacy in CT-26 Colon Carcinoma Model
| Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Kynurenine Reduction (Plasma) | Mouse Strain | Reference |
| This compound (Compound 25) | 100 mg/kg, p.o., b.i.d. | Similar to Epacadostat | Not Reported | BALB/c | [4] |
| Epacadostat | 100 mg/kg, p.o., b.i.d. | Significant TGI | -82% (in tumor) | BALB/c | [4] |
Table 2: In Vivo Efficacy in B16F10 Melanoma Model
| Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Kynurenine Reduction (Plasma) | Mouse Strain | Reference |
| Navoximod (GDC-0919) | Not Specified | ~95% reduction in tumor volume (with vaccine) | ~50% | C57BL/6 | |
| Epacadostat | Not Specified | Significant delay in tumor growth (with vaccine) | Not Reported | C57BL/6 | [5] |
Note: Data for this compound in the B16F10 model is not publicly available. TGI for Navoximod was observed in combination with a vaccine.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Syngeneic Mouse Model Experimental Workflow
The general workflow for evaluating IDO1 inhibitors in syngeneic mouse models is as follows:
References
- 1. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on potency and selectivity. Due to the absence of publicly available experimental data for Ido1-IN-20, this document benchmarks its potential performance against two well-characterized IDO1 inhibitors: Epacadostat and Linrodostat. This guide is intended to serve as a resource for researchers in the field of immuno-oncology and drug discovery.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[1] Inhibition of IDO1 is a promising therapeutic strategy in oncology to restore anti-tumor immunity. The potency and selectivity of IDO1 inhibitors are critical parameters for their therapeutic efficacy and safety.
Potency and Selectivity of IDO1 Inhibitors
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is assessed by comparing the inhibitor's potency against its intended target (IDO1) versus other related enzymes, such as indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). High selectivity is desirable to minimize off-target effects.
Disclaimer: No public experimental data for the potency or selectivity of this compound (also known as Hy-146215) could be located in the available scientific literature or public databases as of October 2025. The information presented below is for the well-established IDO1 inhibitors, Epacadostat and Linrodostat, to serve as a benchmark for comparison.
Table 1: In Vitro Potency (IC50) of Selected IDO1 Inhibitors
| Compound | IDO1 (enzymatic) | IDO1 (cellular) |
| This compound | No data available | No data available |
| Epacadostat | ~10 nM | ~71.8 nM |
| Linrodostat | No data available | 1.1 nM (HEK293-hIDO1) |
Table 2: Selectivity Profile of Selected IDO1 Inhibitors
| Compound | IDO1 IC50 | IDO2 IC50 | TDO IC50 |
| This compound | No data available | No data available | No data available |
| Epacadostat | ~10 nM | >10,000 nM (>1000-fold selective) | >10,000 nM (>1000-fold selective)[2] |
| Linrodostat | 1.1 nM (cellular) | No data available | >2000 nM (cellular)[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the enzymatic and cellular activity of IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the IC50 value of an inhibitor against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer (pH 6.5), L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding recombinant IDO1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes).
-
Measure the production of N-formylkynurenine by monitoring the increase in absorbance at 321 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Objective: To determine the cellular IC50 value of an inhibitor in cells expressing IDO1.
Materials:
-
Human cell line known to express IDO1 (e.g., HeLa or SK-OV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add the test compound at various concentrations to the cells and incubate for a specified period (e.g., 24 hours).
-
Harvest the cell culture supernatant.
-
Hydrolyze the N-formylkynurenine in the supernatant to kynurenine by adding TCA and incubating at 50°C for 30 minutes.
-
Add Ehrlich's reagent to the samples, which reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.
-
Determine the IC50 value by plotting the dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for IDO1 Inhibitor Potency Determination.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Epacadostat and Navoximod
A comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) properties of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
This guide provides a detailed comparative study of the pharmacokinetic profiles of epacadostat and navoximod, two key small molecule inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Developed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, outlines detailed experimental methodologies, and provides visual representations of the IDO1 signaling pathway and a typical pharmacokinetic study workflow.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of epacadostat and navoximod based on available preclinical and clinical data.
| Pharmacokinetic Parameter | Epacadostat | Navoximod (GDC-0919) |
| Mechanism of Action | Potent and selective, reversible, competitive inhibitor of IDO1 | Potent IDO1 pathway inhibitor |
| IC50 / Ki | IC50: ~12 nM (cell-based) | Ki: 7 nM, EC50: 75 nM |
| Oral Bioavailability (F) | Moderate | >70% in mice |
| Half-life (t½) | ~2.4-3.9 hours (humans) | ~11 hours (humans) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (humans) | ~1 hour (humans) |
| Metabolism | Primarily through glucuronidation (UGT enzymes) | Extensively metabolized, primarily via glucuronidation |
| Key Metabolites | IDO inactive plasma metabolites | Major glucuronide metabolite (M28) |
| Animal Models Used in Preclinical Studies | Mice, Rats, Dogs | Mice |
Experimental Protocols
General In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an IDO1 inhibitor in a rodent model, such as mice or rats.
1. Animal Models and Housing:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Animals are acclimated for at least one week before the experiment.
2. Drug Formulation and Administration:
-
The test compound (epacadostat or navoximod) is formulated in an appropriate vehicle (e.g., a mixture of DMSO, PEG400, and water) for oral (PO) and intravenous (IV) administration.
-
For oral administration, the compound is typically delivered via oral gavage.
-
For intravenous administration, the compound is injected into a suitable vein (e.g., tail vein).
3. Dosing:
-
A single dose of the compound is administered to each animal. Dose levels are determined based on previous in vitro potency and preliminary toxicity studies.
4. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected via a suitable method, such as retro-orbital bleeding or tail vein sampling, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A stable isotope-labeled internal standard is used for quantification.
-
The method is validated for linearity, accuracy, precision, and stability.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key parameters calculated include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Visualizing Key Pathways and Processes
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune response.
Caption: IDO1 metabolic pathway and its role in immune suppression.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical steps involved in conducting a preclinical pharmacokinetic study.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Safety Operating Guide
Proper Disposal of Ido1-IN-20: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ido1-IN-20, a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as potentially hazardous. The following procedures are based on general best practices for the disposal of novel research chemicals and should be performed in accordance with all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It is critical to maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste (Aqueous): Solutions of this compound in aqueous buffers.
-
Liquid Waste (Organic): Solutions of this compound in organic solvents. Further segregate into halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
2. Waste Containerization:
-
Use Appropriate Containers: All waste must be collected in containers that are compatible with the chemical nature of the waste.[1][2]
-
For solid waste, use a sealable, sturdy plastic container or a glass container with a screw-top lid.
-
For liquid waste, use a shatter-resistant, leak-proof container, typically high-density polyethylene (HDPE) or glass, with a secure screw cap.[3]
-
-
Proper Labeling: Clearly label each waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Potentially Toxic," "Irritant"). Since the specific hazards are unknown, it is prudent to list multiple potential hazards.
-
3. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) and then washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent material must then be collected as hazardous solid waste.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous waste.[4] Follow their specific procedures for requesting a waste pickup.
-
Licensed Hazardous Waste Contractor: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the waste in compliance with all regulations.[3]
Never dispose of this compound down the drain or in the regular trash. [1]
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Sealable, sturdy plastic or glass | "Hazardous Waste," "this compound," Date, Quantity, Potential Hazards | Collection by EHS for incineration or landfill by a licensed contractor. |
| Aqueous this compound Solutions | Shatter-resistant, leak-proof plastic or glass | "Hazardous Waste," "Aqueous this compound Solution," Concentration, Date, Potential Hazards | Collection by EHS for chemical treatment or incineration by a licensed contractor. |
| Organic this compound Solutions | Shatter-resistant, leak-proof plastic or glass | "Hazardous Waste," "Organic this compound Solution," Solvent(s), Concentration, Date, Potential Hazards | Collection by EHS for solvent recycling or incineration by a licensed contractor. |
Experimental Protocol: Decontamination of Glassware
This protocol outlines the steps for decontaminating glassware that has come into contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Squirt bottles for solvent and deionized water
-
Laboratory-grade detergent
-
Brushes for cleaning glassware
-
Two designated waste containers: one for the initial organic solvent rinse and one for the subsequent aqueous washes.
Procedure:
-
Initial Solvent Rinse:
-
Under a fume hood, rinse the glassware three times with a small volume of the appropriate organic solvent.
-
Collect all solvent rinsate in a designated hazardous waste container for organic liquid waste.
-
-
Detergent Wash:
-
Wash the rinsed glassware with a laboratory-grade detergent and warm water. Use brushes to scrub all surfaces thoroughly.
-
Collect the initial detergent wash in a separate hazardous waste container for aqueous waste.
-
-
Water Rinses:
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water. These subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
-
-
Drying:
-
Allow the clean glassware to air dry or place it in a drying oven.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ido1-IN-20
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ido1-IN-20. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide is based on standard laboratory safety protocols for handling research-grade chemical compounds with unknown toxicological properties. A conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound to minimize exposure.[1][2][3][4][5] The following table summarizes the recommended PPE for various procedures.
| Procedure | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile, double-gloved) - Safety glasses with side shields - Laboratory coat |
| Weighing and Aliquoting (Powder) | - Chemical-resistant gloves (Nitrile, double-gloved) - Chemical splash goggles - Full-face shield - Laboratory coat (fully buttoned) - Respiratory protection (e.g., N95 respirator or higher, depending on the quantity and potential for aerosolization) |
| Solution Preparation and Handling | - Chemical-resistant gloves (Nitrile) - Chemical splash goggles - Laboratory coat |
| Disposal of Waste | - Chemical-resistant gloves (Nitrile) - Safety glasses with side shields - Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
Receiving and Inspection
Upon receipt of the this compound shipment, inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a well-ventilated area, such as a chemical fume hood, and contact the supplier for instructions. If the packaging is intact, proceed with unpacking, wearing the appropriate PPE.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be in accordance with the manufacturer's recommendations, typically found on the product's certificate of analysis. Keep the container tightly sealed to prevent contamination and degradation.
Weighing and Solution Preparation
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Use appropriate weighing paper or a tared container. When preparing solutions, slowly add the solvent to the compound to avoid splashing. Ensure that the chosen solvent is compatible with this compound.
Experimental Use
When using this compound in experiments, adhere to the established laboratory protocols. Ensure that all equipment is clean and properly calibrated. Work in a well-ventilated area and avoid direct contact with the compound and its solutions.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste unless determined otherwise by a formal hazard assessment.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, used PPE, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[6][7][8][9][10]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Spills
In the event of a spill, the response should be dictated by the size and nature of the spill.
-
Minor Spill: For a small spill of either the powder or a solution, alert others in the immediate area.[11][12][13][14][15] Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.[13] Gently sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spill: For a large spill, or a spill in a poorly ventilated area, evacuate the laboratory immediately and alert the appropriate emergency response personnel.[15] Do not attempt to clean up a major spill without proper training and equipment.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. It is imperative that researchers develop and follow a standard operating procedure (SOP) that includes a thorough risk assessment for their specific application. The SOP should detail the step-by-step procedure for the experiment, including the quantities of this compound to be used, the preparation of all necessary reagents, the experimental setup, and the procedures for quenching the reaction and disposing of the waste.
Visualized Workflows
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Handling this compound.
Caption: Emergency Spill Response Workflow.
References
- 1. pppmag.com [pppmag.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. realsafety.org [realsafety.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
